Product packaging for 1-O-hexadecyl-2-O-methyl-sn-glycerol(Cat. No.:)

1-O-hexadecyl-2-O-methyl-sn-glycerol

Katalognummer: B054500
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: XAWCMDFDFNRKGK-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-O-Hexadecyl-2-O-methyl-sn-glycerol is a high-purity, synthetic ether lipid extensively utilized as a key intermediate and core component in diverse life science research applications. This compound serves as a versatile building block in the formulation of advanced liposomal drug delivery systems, enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients. Its emollient properties also make it a valuable ingredient in cosmetic formulation research for improving skin texture and moisture retention. In the field of biotechnology, this glycerol derivative is employed in the construction of liposomes for the encapsulation and delivery of genetic material, offering potential solutions for gene therapy research. Furthermore, its unique structural properties make it an invaluable tool in membrane biology studies, allowing researchers to probe lipid dynamics and their role in cellular processes. Related structural analogs, such as ether-linked thioglycolipids, have been demonstrated to inhibit the proliferation of various human epithelial cancer cell lines, suggesting potential research pathways in oncology. As a biochemical reagent, this compound provides critical insights across multiple scientific disciplines. This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O3 B054500 1-O-hexadecyl-2-O-methyl-sn-glycerol

Eigenschaften

IUPAC Name

(2S)-3-hexadecoxy-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWCMDFDFNRKGK-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-O-hexadecyl-2-O-methyl-sn-glycerol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a synthetic diacylglycerol analog. This document details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its potential as a modulator of key signaling pathways. Experimental methodologies for its synthesis and analysis of its biological effects are also presented.

Chemical Structure and Physicochemical Properties

This compound, also known as 1-O-palmityl-2-O-methyl-sn-glycerol, is an alkylglycerol characterized by a hexadecyl (palmityl) ether linkage at the sn-1 position and a methyl ether group at the sn-2 position of the glycerol (B35011) backbone.[1] Its structure confers both hydrophobic and hydrophilic properties, making it a molecule of interest for studying lipid membrane dynamics and as a potential therapeutic agent.[2]

Below is a 2D representation of the chemical structure:

G struct

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₄₂O₃[1][3][4]
Molecular Weight 330.55 g/mol [1][2][4]
IUPAC Name (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol[1]
CAS Number 96960-92-8[2][3][4]
Appearance White solid[2]
Purity ≥98%[3]
Solubility DMF: >8.3 mg/ml, DMSO: >10 mg/ml, Ethanol: >25 mg/ml, PBS (pH 7.2): <50 µg/ml[3]
Storage Temperature ≤ -15°C[2][4]
Optical Rotation [α]D²⁰ = -10 ± 2º (c=1 in CHCl₃)[2]
XLogP3 7.1[1]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an inhibitor of protein kinase C (PKC) and diacylglycerol kinase (DGK).[3][5] These inhibitory actions contribute to its antiproliferative effects on various cancer cell lines.[4][6][7]

Inhibition of Protein Kinase C (PKC)

As a diacylglycerol analog, this compound acts as an antagonist to diacylglycerol (DAG), a key activator of PKC.[3][8] By inhibiting PKC, it can prevent downstream signaling events that are crucial for cell proliferation and survival. This mechanism is believed to be a significant contributor to its anti-cancer properties.[3]

PKC_Inhibition DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (Cell Proliferation) PKC->Downstream Molecule This compound Molecule->PKC Inhibits

Caption: Inhibition of the PKC signaling pathway.

Inhibition of Diacylglycerol Kinase (DGK)

This compound has been shown to inhibit diacylglycerol kinase (DGK).[5][9] DGK is an enzyme that phosphorylates DAG to produce phosphatidic acid, thereby terminating DAG-mediated signaling. Inhibition of DGK by this compound can lead to an accumulation of DAG, which under normal circumstances would activate PKC. However, given its direct inhibitory effect on PKC, the overall outcome is a complex modulation of lipid signaling pathways. The IC₅₀ value for the inhibition of cytosolic DGK by this compound is approximately 15 µM.[5][9]

DGK_Inhibition cluster_0 DAG Diacylglycerol (DAG) DGK DGK PA Phosphatidic Acid DAG->PA Phosphorylation Molecule This compound Molecule->DGK Inhibits (IC50 ≈ 15 µM)

Caption: Inhibition of Diacylglycerol Kinase (DGK).

Antiproliferative Effects

Analogs and derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast), A549 (lung), A427 (lung), and T84 (colon).[6][7][10][11] For instance, a glycosylated derivative, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, exhibited IC₅₀ values ranging from 6.5 to 12.2 µM across these cell lines.[7][10][11]

Table 2: Antiproliferative Activity of a Glycosylated Derivative

Cell LineCancer TypeIC₅₀ (µM) of 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolSource(s)
MCF-7 Breast~6.5 - 12.2[7][10][11]
A549 Lung~6.5 - 12.2[7][10][11]
A427 Lung~6.5 - 12.2[7][10][11]
T84 Colon~6.5 - 12.2[7][10][11]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the methylation of 1-O-hexadecyl-sn-glycerol. A detailed, multi-step synthesis starting from 3-O-(4-methoxyphenyl)-sn-glycerol has also been described.[12]

A simplified conceptual workflow for the synthesis is as follows:

Synthesis_Workflow start Starting Material (e.g., 3-O-(4-methoxyphenyl)-sn-glycerol) step1 Alkylation with 1-bromohexadecane start->step1 step2 Methylation step1->step2 step3 Deprotection step2->step3 product This compound step3->product Proliferation_Assay_Workflow start Culture Cancer Cell Lines step1 Seed Cells in 96-well Plates start->step1 step2 Treat with Compound (Varying Concentrations) step1->step2 step3 Incubate for 72 hours step2->step3 step4 Assess Cell Viability (e.g., MTT Assay) step3->step4 end Calculate IC50 Value step4->end

References

The Biological Function of 1-O-hexadecyl-2-O-methyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 06, 2025

Abstract

1-O-hexadecyl-2-O-methyl-sn-glycerol, a synthetic ether lipid, serves as a crucial intermediate in the synthesis of complex bioactive molecules and possesses intrinsic biological activities. Primarily, it functions as an inhibitor of diacylglycerol kinase (DGK), an enzyme pivotal in cellular signaling. This inhibition modulates the balance between the second messengers diacylglycerol (DAG) and phosphatidic acid (PA), thereby influencing downstream pathways, most notably the Protein Kinase C (PKC) cascade. While its derivatives, particularly glycosylated antitumor ether lipids (GAELs), exhibit potent antiproliferative effects against various cancer cell lines, the core molecule's direct bioactivity is centered on enzyme modulation. This document provides an in-depth analysis of its mechanism of action, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Biological Activity: Inhibition of Diacylglycerol Kinase (DGK)

The principal and most direct biological function of this compound (also referred to in literature as AMG) is the inhibition of cytosolic diacylglycerol kinase (DGK).[1][2] DGK is a critical regulatory enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), utilizing ATP as the phosphate (B84403) donor.[3] This action is fundamental to signal transduction, as it controls the cellular levels of two distinct second messengers.

By inhibiting DGK, this compound effectively attenuates the conversion of DAG to PA. This leads to an accumulation and prolonged signaling lifetime of DAG. This targeted inhibition has been demonstrated in vitro in WEHI-3B cell lysates.[1][2]

Signaling Pathway Implications

The inhibition of DGK by this compound has significant downstream consequences for cellular signaling cascades that are regulated by DAG and PA. The most prominent of these is the Protein Kinase C (PKC) pathway. DAG is the canonical activator of most PKC isoforms. By preventing DAG's conversion to PA, this compound can lead to sustained activation of PKC, which in turn phosphorylates a multitude of substrate proteins involved in cell proliferation, differentiation, and apoptosis.

DGK_PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC_active Active PKC Downstream Downstream Signaling PKC_active->Downstream Phosphorylation AMG This compound (AMG) AMG->DGK Inhibition PA Phosphatidic Acid (PA) DGK->PA Phosphorylation

Figure 1: DGK Inhibition Pathway

Modulation of Neutrophil Function

Alkylacylglycerols, the class of molecules to which this compound belongs, have been shown to modulate the function of human polymorphonuclear leukocytes (neutrophils). Specifically, they can act as "priming" agents for the respiratory burst.[4] The respiratory burst is a critical event in innate immunity where neutrophils produce a large amount of reactive oxygen species (ROS) via the NADPH oxidase enzyme to kill pathogens.[5]

Priming agents do not trigger the respiratory burst on their own but enhance the response to a subsequent agonist. While 1,2-diacylglycerols prime both the initiation and duration of the respiratory burst, alkylacylglycerols like the subject compound selectively prime the initiation (shortening lag time and increasing velocity) without affecting the duration of H2O2 release.[4] This suggests a nuanced role in modulating PKC-dependent cellular responses, distinct from that of canonical DAG.

Role as a Precursor for Antineoplastic Agents

While this compound has defined biological activities, its most extensive application in research has been as a key synthetic intermediate for a class of potent antitumor compounds known as glycosylated antitumor ether lipids (GAELs).[6] The core molecule is glycosylated to produce analogs that show significant antiproliferative activity against a range of epithelial cancer cell lines, including MCF-7 (breast), A549 (lung), A427 (lung), and OVCAR-3 (ovarian).[6][7] These derivatives are hypothesized to represent a distinct group of antitumor lipids with mechanisms that differ from well-known alkylphosphocholines.[6]

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified, providing a benchmark for its biological activity.

CompoundTarget EnzymeCell Line / SystemIC50 ValueReference
This compound (AMG)Cytosolic Diacylglycerol Kinase (DGK)WEHI-3B Cells~15 µM[1][2]

Experimental Protocols

The primary biological activity, DGK inhibition, is typically measured using either radiometric or coupled fluorometric assays.

General Protocol for Diacylglycerol Kinase (DGK) Activity Assay

This protocol outlines the general steps for an in vitro assay to determine DGK activity and inhibition, based on common methodologies.[3][8][9][10][11]

Objective: To measure the rate of phosphatidic acid (PA) formation from diacylglycerol (DAG) by DGK and assess the inhibitory effect of compounds like this compound.

Methodology Overview: Two primary methods are prevalent:

  • Radiometric Assay: Measures the incorporation of radioactive phosphate from [γ-³²P]ATP into DAG to form [³²P]PA.

  • Fluorometric Coupled Assay: A multi-step enzymatic reaction where the product of the DGK reaction, PA, is used to generate a fluorescent signal.

Workflow for a Fluorometric Coupled DGK Assay:

  • Reaction Initiation:

    • A sample containing DGK (e.g., cell lysate or purified enzyme) is incubated with the DAG substrate.

    • The test inhibitor (this compound) or vehicle control is added.

    • The reaction is initiated by adding a kinase buffer containing ATP.

    • The mixture is incubated (e.g., 30 minutes at 37°C) to allow the formation of PA.

  • Product Hydrolysis:

    • A lipase (B570770) solution is added to the reaction mixture.

    • The lipase specifically hydrolyzes the newly formed PA to glycerol-3-phosphate.

  • Signal Generation:

    • A detection enzyme mixture, containing glycerol-3-phosphate oxidase (GPO), is added.

    • GPO oxidizes glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂).

    • The H₂O₂ reacts with a fluorometric probe, resulting in a quantifiable fluorescent signal (e.g., Ex/Em = 530-560/585-595 nm).

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the amount of PA produced.

    • The activity in the presence of the inhibitor is compared to the vehicle control to calculate the percent inhibition.

    • IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations.

DGK_Assay_Workflow start Start: Prepare Reagents (DGK Enzyme, DAG Substrate, Inhibitor, ATP) step1 Step 1: Kinase Reaction Incubate DGK, DAG, Inhibitor, and ATP. (PA is produced) start->step1 step2 Step 2: PA Hydrolysis Add Lipase to convert PA to Glycerol-3-Phosphate step1->step2 step3 Step 3: Oxidation & Detection Add GPO and Fluorometric Probe. (H₂O₂ is produced, generating fluorescence) step2->step3 end End: Measure Fluorescence (Signal ∝ DGK Activity) step3->end

Figure 2: Fluorometric DGK Assay Workflow

Conclusion

This compound is a synthetic ether lipid with a defined role as a modulator of key signaling enzymes. Its primary mechanism of action is the inhibition of diacylglycerol kinase, which positions it as a tool for studying the intricate balance of the DAG/PA signaling axis and its influence on downstream effectors like Protein Kinase C. While its direct antiproliferative effects are modest compared to its glycosylated derivatives, its ability to influence fundamental cellular processes like signal transduction and neutrophil priming makes it a compound of significant interest for researchers in cell biology and drug development. Further investigation into its isoform specificity and effects in various cellular contexts will continue to elucidate its full biological potential.

References

A Comprehensive Technical Guide to 1-O-hexadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a synthetic ether lipid with significant potential in biomedical research and drug development. This document covers its chemical identity, including various synonyms, and summarizes its key biological activities, with a focus on its role as an inhibitor of Protein Kinase C (PKC) and its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are provided to facilitate its application in the laboratory. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams created with Graphviz (DOT language).

Chemical Identity and Synonyms

This compound is a well-characterized synthetic diacylglycerol analog. For clarity and comprehensive literature searching, its various synonyms and identifiers are provided below.

Identifier Type Identifier
IUPAC Name (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol
Common Synonyms 1-O-palmityl-2-O-methyl-sn-glycerol, Hexadecyl Methyl Glycerol (B35011)
CAS Number 96960-92-8[1]
Molecular Formula C20H42O3[2]
Molecular Weight 330.55 g/mol [3]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its ability to modulate key signaling pathways involved in cell growth, proliferation, and differentiation.

Inhibition of Protein Kinase C (PKC)

This ether lipid is recognized as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. By acting as an antagonist to diacylglycerol (DAG), the endogenous activator of PKC, this compound can prevent the downstream signaling cascades initiated by PKC activation.[4]

Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. This activity is attributed, in part, to its modulation of signaling pathways that are often dysregulated in cancer.

Inhibition of Diacylglycerol Kinase

Research has shown that this compound can inhibit diacylglycerol kinase (DGK). This enzyme phosphorylates DAG to produce phosphatidic acid, thereby terminating DAG-mediated signaling. Inhibition of DGK by this ether lipid leads to sustained levels of DAG, which could paradoxically enhance or alter PKC signaling dynamics in certain contexts. A study on WEHI-3B cells showed that the IC50 value for the inhibition of cytosolic DGK by this compound (referred to as AMG in the study) was approximately 15 µM.[1][5]

Modulation of the MAPK Signaling Pathway

Evidence suggests that ether lipids closely related to this compound, such as 1-O-octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH3), exert their antiproliferative effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] This inhibition is thought to occur by preventing the association of the Raf-1 kinase with the cell membrane, a critical step for its activation by Ras.[2][7] It is highly probable that this compound shares this mechanism of action.

Quantitative Data

The antiproliferative efficacy of this compound and its derivatives has been quantified in several studies. The following table summarizes the reported IC50 values.

Compound Cell Line IC50 (µM) Reference
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Derivative)MCF-7 (Breast Cancer)12.2[8][9]
"A549 (Lung Cancer)6.5[8][9]
"A427 (Lung Cancer)10.8[8][9]
"T84 (Colon Cancer)8.7[8][9]
"OVCAR-3 (Ovarian Cancer)4[9]
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Derivative)MCF-7 (Breast Cancer)17[8][9]
"A549 (Lung Cancer)9[8][9]
"A427 (Lung Cancer)25[8][9]
"T84 (Colon Cancer)Inactive[8][9]
"OVCAR-3 (Ovarian Cancer)12[9]
This compoundCytosolic Diacylglycerol Kinase (in WEHI-3B cells)~15[5]

Experimental Protocols

Synthesis of 1-O-alkyl-2-O-methyl-sn-glycerol

General Synthetic Workflow:

G A sn-Glycerol Derivative (e.g., Solketal) B Alkylation with Hexadecyl Bromide A->B C Methylation of Secondary Hydroxyl B->C D Deprotection C->D E This compound D->E

Caption: General synthetic route for 1-O-alkyl-2-O-methyl-sn-glycerol.

Detailed Steps (Hypothetical Protocol based on related syntheses):

  • Protection of Glycerol: Start with a commercially available protected sn-glycerol derivative, such as solketal (B138546) ((R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol), to ensure the correct stereochemistry.

  • Alkylation: The primary hydroxyl group is alkylated with hexadecyl bromide in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Methylation: The secondary hydroxyl group is then methylated using a methylating agent like methyl iodide and a base such as silver oxide.

  • Deprotection: The protecting group (e.g., the isopropylidene group of solketal) is removed under acidic conditions to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Purification by Column Chromatography

Purification of ether lipids is typically achieved using silica gel column chromatography.

Workflow for Lipid Purification:

G A Crude Lipid Extract B Dissolve in Minimal Non-Polar Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient (e.g., Hexane (B92381) to Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC) E->F G Combine Pure Fractions and Evaporate Solvent F->G H Purified Ether Lipid G->H

Caption: Workflow for the purification of ether lipids via column chromatography.

Protocol:

  • Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Eluted fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Antiproliferation Assay (MTT Assay)

The antiproliferative effects of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

MTT Assay Workflow:

G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

In Vitro PKC Inhibition Assay

The inhibitory effect on PKC can be assessed using a radioenzymatic filter paper assay.

PKC Inhibition Assay Workflow:

G A Prepare reaction mixture: PKC enzyme, lipid vesicles (PS/DAG), substrate peptide, and inhibitor B Initiate reaction by adding [γ-32P]ATP A->B C Incubate at 30°C B->C D Spot reaction mixture onto phosphocellulose filter paper C->D E Wash filters to remove unincorporated [γ-32P]ATP D->E F Quantify incorporated radioactivity by scintillation counting E->F G Calculate % inhibition F->G

Caption: Workflow for an in vitro Protein Kinase C radioenzymatic assay.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified PKC enzyme, a specific peptide substrate, and lipid vesicles composed of phosphatidylserine (B164497) (PS) and diacylglycerol (DAG) in a suitable buffer. Add varying concentrations of this compound.

  • Reaction Initiation: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper. The phosphorylated peptide will bind to the paper.

  • Washing: Wash the filter papers extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the ether lipid and determine the IC50 value.

Signaling Pathway Diagrams

Inhibition of the MAPK/ERK Pathway

The proposed mechanism of action of this compound on the MAPK/ERK signaling pathway is depicted below. The compound is thought to interfere with the recruitment of Raf-1 to the cell membrane, thereby preventing its activation by Ras.[2][7]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras_GDP Ras-GDP (inactive) RTK->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf1 Raf-1 Ras_GTP->Raf1 Recruits to membrane & Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor This compound Inhibitor->Raf1 Inhibits membrane association

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.

Regulation of the PKC Signaling Pathway

This compound acts as a diacylglycerol antagonist, thus inhibiting the activation of conventional and novel PKC isoforms.

G PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (inactive) DAG->PKC Activates PKC_active Protein Kinase C (active) PKC->PKC_active Downstream Downstream Targets PKC_active->Downstream Phosphorylates Inhibitor This compound Inhibitor->PKC Antagonizes DAG binding

Caption: Inhibition of PKC activation by this compound.

Conclusion

This compound is a valuable research tool for investigating cellular signaling pathways, particularly those involving PKC and the MAPK cascade. Its demonstrated antiproliferative properties make it and its derivatives interesting candidates for further investigation in the context of cancer drug development. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this potent ether lipid in their studies. The provided protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of this class of compounds.

References

The Biological Landscape of 1-O-Palmityl-2-O-methyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Palmityl-2-O-methyl-sn-glycerol, also known as 1-O-hexadecyl-2-O-methyl-sn-glycerol, is a synthetic ether lipid that has garnered interest in the field of medicinal chemistry, primarily as a key intermediate in the synthesis of novel glycolipid analogs with potential therapeutic applications. While direct biological activities of 1-O-palmityl-2-O-methyl-sn-glycerol are not extensively documented, its structural backbone is a recurring motif in a class of compounds known for their significant biological effects, including antitumor and immunomodulatory properties. This technical guide provides a comprehensive overview of the known biological context of this molecule, focusing on the activity of its derivatives, the experimental protocols used for their evaluation, and the putative signaling pathways involved.

Synthesis of 1-O-Palmityl-2-O-methyl-sn-glycerol

The synthesis of 1-O-palmityl-2-O-methyl-sn-glycerol is a multi-step process that typically starts from a chiral precursor to ensure the correct stereochemistry. A common route involves the use of 3-O-(4-methoxyphenyl)-sn-glycerol, which is first alkylated with 1-bromohexadecane (B154569) to introduce the palmityl group at the sn-1 position. The hydroxyl group at the sn-2 position is then methylated. Finally, the 4-methoxyphenyl (B3050149) protecting group at the sn-3 position is removed to yield the target compound.[1]

Biological Activity of 1-O-Palmityl-2-O-methyl-sn-glycerol Derivatives

While research on the intrinsic biological activity of 1-O-palmityl-2-O-methyl-sn-glycerol is limited, it serves as a crucial building block for glycosylated derivatives that exhibit significant antiproliferative activity against a range of cancer cell lines.[2][3][4] These derivatives, often referred to as glycosylated antitumor ether lipids (GAELs), represent a distinct class of potential anticancer agents.[2][3][4]

Quantitative Data: Antiproliferative Activity of Glycosylated Derivatives

The antiproliferative effects of two key derivatives, a 2'-acetamido-2'-deoxy-β-D-glucopyranosyl derivative (Compound 4 ) and its 2'-amino-2'-deoxy-β-D-glucopyranosyl analog (Compound 5 ), have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Cell LineCancer TypeCompound 4 IC₅₀ (µM)Compound 5 IC₅₀ (µM)
A549Lung Carcinoma96.5
MCF-7Breast Adenocarcinoma1712.2
A427Lung Carcinoma25Not Reported
T84Colon Carcinoma>30Not Reported
OVCAR-3Ovarian Adenocarcinoma124

Data sourced from: Journal of Medicinal Chemistry, 1996, 39(7), 1545-8.[2][3]

These results indicate that the 2'-amino derivative (Compound 5 ) generally exhibits greater potency than its acetylated precursor (Compound 4 ). Notably, both compounds show significant activity against ovarian and lung cancer cell lines.

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds typically involves cell-based assays to determine cell viability and proliferation after treatment.

Cell Culture
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), A549 (lung), A427 (lung), T84 (colon), and OVCAR-3 (ovarian) are commonly used.[2][3]

  • Culture Medium: The choice of medium is cell-line specific. For instance, MCF-7 cells are often cultured in EMEM supplemented with fetal bovine serum (FBS), glutamine, and non-essential amino acids.[5] A549 cells are typically grown in DMEM or Ham's F12K medium with 10% FBS.[6][7]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[5][8]

  • Subculturing: Cells are passaged upon reaching 70-80% confluency. Adherent cells are detached using a solution of trypsin-EDTA.[8][9]

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1-O-palmityl-2-O-methyl-sn-glycerol derivatives) and incubated for a specified period (e.g., 48 hours).[4]

    • MTT Addition: Following incubation, an MTT solution is added to each well to a final concentration of approximately 0.5 mg/mL. The plates are then incubated for 2-4 hours at 37°C to allow for formazan formation.[10]

    • Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) is added to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm.[10]

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which 1-O-palmityl-2-O-methyl-sn-glycerol or its derivatives exert their biological effects are not fully elucidated. However, studies on related antitumor ether lipids (AELs) provide insights into potential signaling pathways that may be involved. AELs are known to be incorporated into cellular membranes, which can alter membrane fluidity and the function of membrane-associated proteins.[13]

Hypothetical Signaling Pathway for Glycosylated Derivatives

Based on the literature for related compounds, the glycosylated derivatives of 1-O-palmityl-2-O-methyl-sn-glycerol may induce cell death through a non-apoptotic pathway. One proposed mechanism involves endocytic uptake of the compound, leading to the disruption of endosomal maturation and the formation of large acidic vacuoles. This is followed by the release of lysosomal proteases, such as cathepsins, into the cytosol, which then triggers a caspase-independent cell death program.[14]

G cluster_0 Cell Exterior cluster_1 Cytoplasm GAEL Glycosylated Derivative Endosome Early Endosome GAEL->Endosome Endocytosis Vacuole Large Acidic Vacuole Endosome->Vacuole Disrupted Maturation Cathepsins Cathepsins Vacuole->Cathepsins Release CellDeath Cell Death (Caspase-Independent) Cathepsins->CellDeath Activation G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor Chiral Glycerol Precursor Alkylation Alkylation (sn-1) Precursor->Alkylation Methylation Methylation (sn-2) Alkylation->Methylation Deprotection Deprotection (sn-3) Methylation->Deprotection Target 1-O-Palmityl-2-O-methyl-sn-glycerol Deprotection->Target Glycosylation Glycosylation Target->Glycosylation Derivative Glycosylated Derivative Glycosylation->Derivative CellCulture Cancer Cell Line Culture Derivative->CellCulture MTT MTT Proliferation Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50

References

Hexadecyl Methyl Glycerol: A Technical Guide to its Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl Methyl Glycerol (HMG), also known by its chemical name 1-O-hexadecyl-2-O-methyl-sn-glycerol, is a synthetic analog of diacylglycerol (DAG). As a key signaling molecule, DAG is instrumental in the activation of Protein Kinase C (PKC), a family of enzymes pivotal in a myriad of cellular functions including proliferation, differentiation, and inflammatory responses. HMG functions as a competitive inhibitor of PKC, thereby modulating these downstream cellular events. This technical guide provides a comprehensive overview of HMG's interaction with cellular machinery, with a focus on its inhibitory effects on PKC, its impact on the neutrophil respiratory burst, and the antiproliferative activities of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in oncology and immunology.

Introduction

Hexadecyl Methyl Glycerol is a synthetic ether lipid designed to mimic the structure of endogenous diacylglycerol. Its primary recognized mechanism of action is the inhibition of Protein Kinase C (PKC), a crucial node in cellular signal transduction.[1] By competing with DAG for the C1 domain of PKC, HMG effectively attenuates the signaling cascades that are dependent on PKC activation. This inhibitory action has been shown to have significant consequences in various cellular contexts, most notably in the inflammatory response of neutrophils and in the proliferation of cancer cells. This guide will delve into the technical details of these effects, providing the necessary information for researchers to design and execute experiments involving this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of Hexadecyl Methyl Glycerol and its derivatives.

Table 1: Inhibition of Protein Kinase C by Hexadecyl Methyl Glycerol

ParameterValueCell Type/SystemReference
IC50~80 µMPurified Protein Kinase C[1]

Table 2: Antiproliferative Activity of Hexadecyl Methyl Glycerol Derivatives

CompoundCell LineIC50 (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast Cancer)17[2]
A549 (Lung Cancer)9[2]
A427 (Lung Cancer)25[2]
T84 (Colon Cancer)>30[2]
OVCAR-3 (Ovarian Cancer)12[2]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast Cancer)12.2[2]
A549 (Lung Cancer)6.5[2]
A427 (Lung Cancer)8.0[2]
T84 (Colon Cancer)10.5[2]
OVCAR-3 (Ovarian Cancer)4[2]

Signaling Pathways

Inhibition of the Protein Kinase C (PKC) Signaling Pathway

Hexadecyl Methyl Glycerol directly inhibits the activation of Protein Kinase C. In neutrophils, the activation of PKC is a critical step in the signaling cascade that leads to the assembly and activation of the NADPH oxidase complex, which is responsible for the respiratory burst. By blocking PKC, HMG prevents the phosphorylation of key substrates required for this process.

PKC_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR/ Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG PKC_mem PKC (active) DAG->PKC_mem activates Downstream Downstream Substrates PKC_mem->Downstream phosphorylates Ligand Stimulus (e.g., fMLP) Ligand->Receptor PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates HMG Hexadecyl Methyl Glycerol HMG->PKC_mem inhibits Response Cellular Response (e.g., Respiratory Burst) Downstream->Response

PKC signaling inhibition by HMG.

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay

This protocol is adapted from the methods described by Kramer et al. (1989).[1]

Objective: To determine the in vitro inhibitory effect of Hexadecyl Methyl Glycerol on purified Protein Kinase C activity.

Materials:

  • Purified Protein Kinase C

  • Hexadecyl Methyl Glycerol (HMG)

  • Phosphatidylserine (B164497)

  • Diacylglycerol (as a positive control activator)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • EGTA

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper discs

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, EGTA, and DTT.

  • Add phosphatidylserine and diacylglycerol (or vehicle control) to the reaction mixture.

  • Add varying concentrations of Hexadecyl Methyl Glycerol or vehicle control to the reaction tubes.

  • Add purified Protein Kinase C to the mixture and pre-incubate for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and Histone H1.

  • Incubate the reaction for 10 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs and immediately immersing them in cold 10% TCA.

  • Wash the discs extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.

  • Dry the discs and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PKC inhibition at each concentration of HMG relative to the control (no inhibitor).

  • Determine the IC50 value from the dose-response curve.

Neutrophil Respiratory Burst Assay

This protocol is based on the methods described by Kramer et al. (1989) for measuring the effect of HMG on the neutrophil respiratory burst, a key indicator of inflammation.[1]

Objective: To measure the inhibition of the phorbol (B1677699) ester-induced respiratory burst in human neutrophils by Hexadecyl Methyl Glycerol.

Materials:

  • Freshly isolated human neutrophils

  • Hexadecyl Methyl Glycerol (HMG)

  • Phorbol 12-myristate 13-acetate (PMA) or formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • Cytochrome c

  • Superoxide (B77818) dismutase (SOD)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Spectrophotometer

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.

  • Resuspend the neutrophils in HBSS at a concentration of 2 x 10⁶ cells/mL.

  • Pre-incubate the neutrophil suspension with varying concentrations of Hexadecyl Methyl Glycerol or vehicle control for 10 minutes at 37°C.

  • Add cytochrome c to the cell suspension.

  • Initiate the respiratory burst by adding a stimulant (PMA or fMLP).

  • In a parallel set of control tubes, add superoxide dismutase to confirm that the measured reduction of cytochrome c is due to superoxide anion production.

  • Monitor the change in absorbance at 550 nm over time using a spectrophotometer.

  • Calculate the rate of superoxide production from the change in absorbance, using the extinction coefficient for cytochrome c.

  • Determine the percentage of inhibition of the respiratory burst at each HMG concentration.

Antiproliferative Assay

This protocol is adapted from the methodology used by Bittman et al. (1996) to assess the antiproliferative effects of HMG derivatives on cancer cell lines.[2]

Objective: To determine the concentration-dependent inhibition of cancer cell proliferation by Hexadecyl Methyl Glycerol derivatives.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Hexadecyl Methyl Glycerol derivatives

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the Hexadecyl Methyl Glycerol derivatives in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • At the end of the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, from the dose-response curve.

Experimental Workflows

Workflow for Screening PKC Inhibitors

The following diagram illustrates a typical workflow for screening and characterizing potential Protein Kinase C inhibitors like Hexadecyl Methyl Glycerol.

Screening_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Start Compound Library Primary_Assay In Vitro PKC Kinase Assay Start->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Dose_Response IC50 Determination Hit_ID->Dose_Response Active Compounds Cell_Based_Assay Cellular Assays (e.g., Respiratory Burst) Dose_Response->Cell_Based_Assay Selectivity Kinase Selectivity Profiling Cell_Based_Assay->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Workflow for screening PKC inhibitors.
Workflow for Evaluating Antiproliferative Activity

This diagram outlines the experimental workflow for assessing the anticancer potential of Hexadecyl Methyl Glycerol derivatives.

Antiproliferative_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Start Synthesized HMG Derivatives Cell_Line_Selection Select Cancer Cell Line Panel Start->Cell_Line_Selection Proliferation_Assay MTT/Cell Viability Assay Cell_Line_Selection->Proliferation_Assay IC50_Determination Calculate IC50 Values Proliferation_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Cell_Cycle_Analysis->Western_Blot Further_Development Lead Compound for Further Development Western_Blot->Further_Development

Workflow for antiproliferative evaluation.

Conclusion

Hexadecyl Methyl Glycerol and its derivatives represent a valuable class of molecules for probing the intricacies of Protein Kinase C signaling and for the potential development of novel therapeutic agents. As a potent inhibitor of PKC, HMG has demonstrated clear effects on inflammatory responses in neutrophils and, through its derivatives, significant antiproliferative activity against various cancer cell lines. The detailed protocols and quantitative data provided in this guide are intended to serve as a foundational resource for researchers in the fields of cell biology, immunology, and oncology, enabling further investigation into the therapeutic potential of these compounds. The provided visualizations of the underlying signaling pathway and experimental workflows offer a clear conceptual framework for future studies.

References

The Ether Lipid Metabolism of 1-O-Hexadecyl-2-O-Methyl-sn-Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the ether lipid metabolism of 1-O-hexadecyl-2-O-methyl-sn-glycerol. This document synthesizes available data on its biological activities, particularly its role as a signaling molecule and an inhibitor of key enzymes. Due to the limited research on the specific metabolic fate of this compound, a putative metabolic pathway is proposed based on the general principles of ether lipid catabolism. Detailed experimental protocols for studying the biological effects and metabolism of similar lipid molecules are provided to facilitate further research. All quantitative data from cited studies are summarized, and key pathways and workflows are visualized using diagrams.

Introduction

This compound is a synthetic ether lipid that has garnered interest in the scientific community for its biological activities. It is a key metabolite of the ether-linked phosphocholine (B91661) analog, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), a compound with known anti-proliferative properties. Understanding the metabolism of this compound is crucial for elucidating the mechanism of action of its parent compound and for the development of new therapeutic agents that target ether lipid signaling pathways.

This guide will delve into the known interactions of this compound with cellular signaling cascades, present a hypothesized metabolic pathway, provide detailed experimental methodologies for its study, and tabulate the available quantitative data.

Biological Activities and Signaling Pathways

This compound, often in the context of its precursor ET-16-OCH3-GPC, has been shown to modulate several key signaling pathways, primarily by acting as an enzyme inhibitor.

Inhibition of Diacylglycerol Kinase (DGK)

One of the most well-documented effects of this compound is its ability to inhibit diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby regulating the cellular levels of these two important signaling lipids.

Studies have shown that both ET-16-OCH3-GPC and its metabolite, this compound, can inhibit DGK activity both in cell-based assays and in vitro. The inhibition of DGK leads to an accumulation of DAG, which can have profound effects on downstream signaling events, including the activation of Protein Kinase C (PKC).

DGK_Inhibition This compound This compound Diacylglycerol Kinase (DGK) Diacylglycerol Kinase (DGK) This compound->Diacylglycerol Kinase (DGK) Inhibits Phosphatidic Acid (PA) Phosphatidic Acid (PA) Diacylglycerol Kinase (DGK)->Phosphatidic Acid (PA) Phosphorylates Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->Diacylglycerol Kinase (DGK) Substrate Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation Diacylglycerol (DAG)->Protein Kinase C (PKC) Activation Activates

Figure 1: Inhibition of Diacylglycerol Kinase by this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Cascade

The parent compound of this compound, ET-18-OCH3 (a structurally similar ether lipid), has been demonstrated to inhibit the transduction of growth signals via the Mitogen-Activated Protein Kinase (MAPK) cascade. This inhibition is a key mechanism behind its anti-proliferative effects. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

The inhibitory action of ET-18-OCH3 appears to occur at the level of Raf-1 activation, a kinase upstream of MEK and ERK. By interfering with the association of Raf-1 with the cell membrane, ET-18-OCH3 prevents its activation and the subsequent phosphorylation cascade. Given that this compound is a metabolite of a similar ether lipid, it is plausible that it may also exert effects on this pathway.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Activates Raf-1 Raf-1 Ras->Raf-1 Recruits & Activates MEK MEK Raf-1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates & Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates ET-18-OCH3 ET-18-OCH3 ET-18-OCH3->Raf-1 Inhibits membrane association Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Figure 2: Postulated Inhibition of the MAPK Pathway by Ether Lipids.

Putative Metabolic Pathway

While specific studies detailing the complete metabolic breakdown of this compound are scarce, a putative pathway can be proposed based on the known metabolism of other ether lipids. The key enzyme in the catabolism of alkylglycerols is alkylglycerol monooxygenase (AGMO) . This enzyme is responsible for the oxidative cleavage of the ether bond at the sn-1 position of the glycerol (B35011) backbone.

The proposed metabolic steps are as follows:

  • Hydroxylation: The first and rate-limiting step is the hydroxylation of the α-carbon of the alkyl chain by AGMO. This reaction requires molecular oxygen and a reducing agent, such as tetrahydrobiopterin.

  • Spontaneous Decomposition: The resulting hemiacetal intermediate is unstable and spontaneously decomposes, yielding a fatty aldehyde (hexadecanal) and 2-O-methyl-sn-glycerol.

  • Further Metabolism:

    • Hexadecanal can be either oxidized to the corresponding fatty acid (hexadecanoic acid or palmitic acid) by aldehyde dehydrogenase or reduced to the corresponding fatty alcohol (hexadecanol) by aldehyde reductase. Palmitic acid can then enter the β-oxidation pathway for energy production or be utilized for the synthesis of other lipids.

    • 2-O-methyl-sn-glycerol is a more stable molecule. Its further metabolism is not well-characterized, but it is likely to be excreted, potentially after conjugation to a more water-soluble group (e.g., glucuronidation) to facilitate elimination.

Putative_Metabolism This compound This compound Hemiacetal Intermediate Hemiacetal Intermediate This compound->Hemiacetal Intermediate Hydroxylation Alkylglycerol Monooxygenase (AGMO) Alkylglycerol Monooxygenase (AGMO) Alkylglycerol Monooxygenase (AGMO)->Hemiacetal Intermediate Catalyzes Hexadecanal Hexadecanal Hemiacetal Intermediate->Hexadecanal Spontaneous Decomposition 2-O-methyl-sn-glycerol 2-O-methyl-sn-glycerol Hemiacetal Intermediate->2-O-methyl-sn-glycerol Spontaneous Decomposition Hexadecanoic Acid (Palmitic Acid) Hexadecanoic Acid (Palmitic Acid) Hexadecanal->Hexadecanoic Acid (Palmitic Acid) Oxidation Hexadecanol Hexadecanol Hexadecanal->Hexadecanol Reduction Excretion Excretion 2-O-methyl-sn-glycerol->Excretion Conjugation & Excretion Aldehyde Dehydrogenase Aldehyde Dehydrogenase Aldehyde Dehydrogenase->Hexadecanoic Acid (Palmitic Acid) Catalyzes Aldehyde Reductase Aldehyde Reductase Aldehyde Reductase->Hexadecanol Catalyzes Beta-Oxidation Beta-Oxidation Hexadecanoic Acid (Palmitic Acid)->Beta-Oxidation

Figure 3: Putative Metabolic Pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory effects of this compound and its parent compound.

CompoundTarget EnzymeCell Line / SystemIC50 ValueReference
This compound (AMG)Cytosolic Diacylglycerol Kinase (DGK)WEHI-3B cells (in vitro)~15 µM[1][2]
1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC)Cytosolic Diacylglycerol Kinase (DGK)WEHI-3B cells (in vitro)~8.5 µM[1][2]

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol is adapted from the methodology used to study the effects of this compound on DGK activity.

Objective: To determine the in vitro inhibitory effect of this compound on DGK activity.

Materials:

  • Purified or partially purified cytosolic DGK

  • 1,2-dioleoyl-sn-glycerol (DAG) substrate

  • [γ-³²P]ATP

  • This compound (test inhibitor)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT)

  • Lipid vesicles (e.g., phosphatidylserine)

  • Scintillation counter

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Prepare Lipid Substrate: Prepare mixed micelles or lipid vesicles containing a known concentration of DAG.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles containing DAG, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle control (solvent only).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the purified DGK enzyme and [γ-³²P]ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Extract Lipids:

    • Stop the reaction by adding a chloroform/methanol/HCl solution.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Analyze Product Formation:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate [³²P]phosphatidic acid from unreacted [γ-³²P]ATP.

    • Visualize the radiolabeled spots using autoradiography or a phosphorimager.

    • Scrape the spots corresponding to phosphatidic acid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of DGK inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

DGK_Assay_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Prepare Lipid Substrate (DAG vesicles) Prepare Lipid Substrate (DAG vesicles) Combine Buffer, DAG, Inhibitor Combine Buffer, DAG, Inhibitor Prepare Lipid Substrate (DAG vesicles)->Combine Buffer, DAG, Inhibitor Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Combine Buffer, DAG, Inhibitor Pre-incubate Pre-incubate Combine Buffer, DAG, Inhibitor->Pre-incubate Add DGK and [γ-³²P]ATP Add DGK and [γ-³²P]ATP Pre-incubate->Add DGK and [γ-³²P]ATP Incubate at 37°C Incubate at 37°C Add DGK and [γ-³²P]ATP->Incubate at 37°C Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate at 37°C->Stop Reaction & Extract Lipids TLC Separation of [³²P]PA TLC Separation of [³²P]PA Stop Reaction & Extract Lipids->TLC Separation of [³²P]PA Quantify Radioactivity Quantify Radioactivity TLC Separation of [³²P]PA->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50

Figure 4: Experimental Workflow for In Vitro DGK Inhibition Assay.

Analysis of MAPK Pathway Activation

This protocol provides a general method for assessing the activation state of key kinases in the MAPK pathway using immunoblotting.

Objective: To determine if this compound affects the phosphorylation of ERK in cultured cells.

Materials:

  • Cultured cells (e.g., MCF-7, WEHI-3B)

  • This compound

  • Growth factors (e.g., EGF) or serum to stimulate the MAPK pathway

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to desired confluency.

    • Serum-starve the cells for several hours to reduce basal MAPK activity.

    • Pre-treat the cells with varying concentrations of this compound for a specified time.

    • Stimulate the cells with a growth factor (e.g., EGF) or serum for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

    • Quantify the band intensities for p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the effect of the inhibitor on ERK phosphorylation.

Tracing Metabolism with Radiolabeling

This generalized protocol describes how to trace the metabolism of this compound using a radiolabeled version of the molecule.

Objective: To identify the metabolic products of 1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol in cultured cells.

Materials:

  • 1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol (custom synthesis)

  • Cultured cells

  • Cell culture medium

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • TLC plates and developing solvents

  • Liquid scintillation counter

  • Standards for potential metabolites (hexadecanol, palmitic acid)

Procedure:

  • Cell Labeling:

    • Incubate cultured cells with medium containing 1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol for various time points.

  • Lipid Extraction:

    • At each time point, wash the cells with PBS and extract the total lipids using a method such as the Bligh-Dyer extraction.

    • Separate the aqueous and organic phases.

  • Analysis of Metabolites:

    • Analyze the organic phase for lipid-soluble metabolites. Spot the lipid extract on a TLC plate alongside standards for the parent compound and potential metabolites. Develop the plate to separate the different lipid classes. Visualize and quantify the radioactivity in each spot.

    • Analyze the aqueous phase for water-soluble metabolites.

  • Identification of Metabolites:

    • Compare the migration of the radioactive spots with the standards to tentatively identify the metabolites.

    • For more definitive identification, techniques like HPLC coupled with a radioactivity detector or mass spectrometry can be used.

Radiolabeling_Workflow Incubate cells with\n1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol Incubate cells with 1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol Wash cells and extract total lipids Wash cells and extract total lipids Incubate cells with\n1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol->Wash cells and extract total lipids Separate aqueous and organic phases Separate aqueous and organic phases Wash cells and extract total lipids->Separate aqueous and organic phases Analyze organic phase (TLC, HPLC) Analyze organic phase (TLC, HPLC) Separate aqueous and organic phases->Analyze organic phase (TLC, HPLC) Analyze aqueous phase Analyze aqueous phase Separate aqueous and organic phases->Analyze aqueous phase Identify and quantify\nradiolabeled metabolites Identify and quantify radiolabeled metabolites Analyze organic phase (TLC, HPLC)->Identify and quantify\nradiolabeled metabolites Analyze aqueous phase->Identify and quantify\nradiolabeled metabolites

References

role of 1-O-hexadecyl-2-O-methyl-sn-glycerol in membrane biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 1-O-hexadecyl-2-O-methyl-sn-glycerol in Membrane Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic ether lipid, this compound, and its implications in membrane biology. This document delves into its effects on membrane structure and its role in cellular signaling pathways, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a synthetic analog of naturally occurring ether lipids. Ether lipids are a class of glycerophospholipids where the hydrocarbon chain at the sn-1 position of the glycerol (B35011) backbone is linked by an ether bond, in contrast to the more common ester bond.[1][2][3][4] This structural difference confers unique biophysical properties to membranes, influencing their fluidity, stability, and function.[1][2][3][4] Synthetic ether lipids like this compound are valuable tools for studying membrane biology and have shown potential as therapeutic agents, particularly due to their antiproliferative effects on cancer cells.[5][6][7][8]

Core Subject Analysis

Physicochemical Properties and Membrane Interaction

The ether linkage in this compound makes it more resistant to enzymatic degradation by phospholipases compared to diacyl-glycerolipids.[9] This stability allows for its sustained presence in cellular membranes, where it can influence the packing of lipids and the formation of specialized membrane microdomains known as lipid rafts.[1][2][3][4] Ether lipids are known to be important for the organization and stability of lipid rafts, which are cholesterol- and sphingolipid-rich regions involved in cellular signaling.[1][2][3][4] The presence of the methyl group at the sn-2 position further modifies its interaction with neighboring lipids and membrane proteins.

Impact on Cellular Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways by interacting with specific enzymes. A notable target is Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis.[9][10] Some ether lipids act as antagonists of diacylglycerol (DAG), the natural activator of PKC.[11] Additionally, this compound and its metabolites have been found to inhibit diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to phosphatidic acid, thereby terminating DAG signaling.[12][13]

Quantitative Data

The following tables summarize the known quantitative effects of this compound and its derivatives on cancer cell proliferation and enzyme activity.

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7~12.2[5][6]
A549~6.5[5][6]
A427~10[5][6]
T84~8.5[5][6]
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA5499[7]
MCF-717[7]
A42725[7]
T84>30[7]

Table 2: Inhibition of Diacylglycerol Kinase (DGK) by this compound (AMG) and its Precursor

CompoundEnzyme SourceIC50 (µM)Reference
1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC)Cytosolic DGK from WEHI-3B cells~8.5[13]
This compound (AMG)Cytosolic DGK from WEHI-3B cells~15[13]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

G Signaling Pathway Modulation by this compound PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleaves DAG Diacylglycerol (DAG) PLC->DAG cleaves PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate Substrate Downstream Substrates PKC->Substrate phosphorylates CellularResponse Cellular Response (e.g., Proliferation) Substrate->CellularResponse leads to HMG 1-O-hexadecyl-2-O-methyl- sn-glycerol HMG->PKC inhibits HMG->DGK inhibits PA Phosphatidic Acid DGK->PA produces

Caption: Modulation of the PKC and DGK signaling pathways.

G Experimental Workflow: Membrane Fluidity Assay start Start: Prepare Liposomes or Cell Cultures treat Incubate with This compound start->treat label Label with Fluorescent Probe (e.g., DPH) treat->label measure Measure Fluorescence Anisotropy using a Fluorometer label->measure analyze Analyze Data: Calculate changes in membrane fluidity measure->analyze end End: Determine Effect on Membrane Fluidity analyze->end

Caption: Workflow for assessing membrane fluidity changes.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the protection of the sn-3 hydroxyl group of sn-glycerol, followed by alkylation of the sn-1 hydroxyl group and methylation of the sn-2 hydroxyl group, and subsequent deprotection.

Detailed Steps (based on similar syntheses[14]):

  • Protection: React 3-O-(4-methoxyphenyl)-sn-glycerol with di-n-butyltin oxide in methanol, followed by evaporation. Dissolve the resulting solid in DMF.

  • Alkylation: Add cesium fluoride (B91410) and 1-bromohexadecane (B154569) to the DMF solution and stir until the reaction is complete (monitored by TLC). This yields 1-O-hexadecyl-3-O-(4-methoxyphenyl)-sn-glycerol.

  • Methylation: Methylate the product from the previous step to obtain 1-O-hexadecyl-2-O-methyl-3-O-(4-methoxyphenyl)-sn-glycerol.

  • Deprotection: Remove the 4-methoxyphenyl (B3050149) protecting group using ammonium (B1175870) cerium(IV) nitrate (B79036) in an acetonitrile-water mixture at 0°C, stirring for 1 hour at room temperature.

  • Purification: Purify the final product, this compound, by column chromatography.

Membrane Fluidity Assay (Fluorescence Anisotropy)

This protocol measures changes in membrane fluidity upon incorporation of the ether lipid.[15][16][17][18]

Materials:

  • Liposomes or cultured cells

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescent probe

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarizing filters

Procedure:

  • Prepare a suspension of liposomes or cells in PBS.

  • Incubate the suspension with varying concentrations of this compound for a predetermined time.

  • Add DPH to the suspension and incubate in the dark to allow the probe to incorporate into the membranes.

  • Measure the fluorescence anisotropy using a fluorometer. Excite the sample with vertically polarized light and measure the emission intensity of both vertically and horizontally polarized light.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities and G is the grating correction factor.

  • A decrease in anisotropy indicates an increase in membrane fluidity.

Lipid Raft Isolation (Detergent-Free Method)

This protocol allows for the isolation of lipid rafts to study changes in their composition.[19][20][21]

Materials:

  • Cultured cells treated with or without this compound

  • Sucrose (B13894) solutions of varying concentrations

  • Ultracentrifuge

  • Buffers (e.g., Tris-HCl) with protease inhibitors

Procedure:

  • Harvest treated and untreated cells and wash with cold PBS.

  • Lyse the cells using a hypo-osmotic shock followed by mechanical disruption (e.g., sonication) in a carbonate buffer.

  • Mix the cell lysate with a high concentration of sucrose to achieve a final concentration of ~40-45%.

  • Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions (e.g., 35% and 5%) on top of the lysate-sucrose mixture.

  • Centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.

  • Lipid rafts, being less dense, will float to the interface of the lower sucrose concentrations (e.g., between 5% and 35%).

  • Carefully collect the fractions from the top of the gradient. The lipid raft fraction is typically visible as an opaque band.

  • Analyze the protein and lipid content of the fractions using techniques like Western blotting (for raft marker proteins like flotillin) and mass spectrometry.

Conclusion

This compound serves as a powerful molecular tool for investigating the intricate relationship between membrane composition and cellular function. Its ability to modulate membrane properties and interfere with critical signaling pathways, such as those governed by PKC and DGK, underscores the therapeutic potential of synthetic ether lipids. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological roles of this and related compounds.

References

Unraveling the True Mechanism of 1-O-hexadecyl-2-O-methyl-sn-glycerol: A Technical Guide on its Role Beyond Direct Diacylglycerol Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biochemical activity of 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG), a synthetic ether lipid. While structurally related to the crucial second messenger diacylglycerol (DAG), the prevailing evidence challenges the notion of HMG as a direct competitive DAG antagonist. Instead, this document elucidates a more nuanced mechanism of action centered on the inhibition of diacylglycerol kinase (DGK), thereby modulating the pivotal DAG-Protein Kinase C (PKC) signaling axis. We will explore the downstream anti-proliferative effects of this compound, present quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways.

The Diacylglycerol (DAG) Signaling Pathway: A Primer

The diacylglycerol signaling pathway is a cornerstone of cellular communication, governing a vast array of physiological processes including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The canonical pathway is initiated by the activation of Phospholipase C (PLC) at the cell membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[3] While IP3 mobilizes intracellular calcium, DAG remains in the membrane to activate its primary effector, Protein Kinase C (PKC).[1][4] The activity of this pathway is tightly regulated, in part by diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thus terminating the DAG signal.[1][4]

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (Inactive) DAG->PKC_inactive 5. Recruitment & Activation PKC_active PKC (Active) PKC_inactive->PKC_active Cellular_Response Downstream Cellular Response PKC_active->Cellular_Response 6. Phosphorylation of Substrates Ca2+ Ca²⁺ release IP3->Ca2+ 4. Mobilization

Figure 1: Canonical Diacylglycerol (DAG) Signaling Pathway.

Revisiting the Role of HMG: Diacylglycerol Kinase Inhibition

Contrary to the initial hypothesis of direct DAG antagonism, key research indicates that this compound (referred to as AMG in the study, as a metabolite of ET-16-OCH3-GPC) functions as an inhibitor of diacylglycerol kinase (DGK).[2][3] By inhibiting DGK, HMG prevents the phosphorylation of DAG into phosphatidic acid. This action leads to an accumulation of intracellular DAG, which would paradoxically enhance, rather than antagonize, the activation of DAG effectors like PKC. The anti-proliferative effects observed are therefore likely a consequence of downstream signaling dysregulation stemming from sustained DAG levels or other off-target effects, rather than a competitive blockade at the PKC C1 domain.

DGK_Inhibition_Pathway PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Generates PIP2 PIP₂ DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Phosphorylates to HMG This compound (HMG) HMG->DGK Inhibits Signal_Termination Signal Termination PA->Signal_Termination Sustained_Signaling Sustained Signaling & Downstream Effects (e.g., Anti-proliferative) PKC->Sustained_Signaling

Figure 2: Mechanism of HMG as a Diacylglycerol Kinase (DGK) Inhibitor.

Quantitative Data Presentation

The primary activities documented for HMG and its derivatives are the inhibition of diacylglycerol kinase and the anti-proliferative effects on various cancer cell lines.

Diacylglycerol Kinase Inhibition

The following table summarizes the in vitro inhibitory potency of HMG against cytosolic DGK from WEHI-3B cells.[2][3]

CompoundTarget EnzymeIC50 (µM)Cell Line
This compound (HMG/AMG)Cytosolic Diacylglycerol Kinase (DGK)~15WEHI-3B
ET-16-OCH3-GPC (Prodrug)Cytosolic Diacylglycerol Kinase (DGK)~8.5WEHI-3B
Anti-proliferative Activity

Glycosylated derivatives of HMG have demonstrated significant anti-proliferative effects across a range of epithelial cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented below.[1][5]

CompoundCell LineCell TypeIC50 (µM)
Compound 4 *A549Lung Carcinoma9
MCF-7Breast Adenocarcinoma17
A427Lung Carcinoma25
T84Colon Carcinoma>30
OVCAR-3Ovarian Adenocarcinoma12
Compound 5A549Lung Carcinoma6.5 - 12.2
MCF-7Breast Adenocarcinoma6.5 - 12.2
A427Lung Carcinoma6.5 - 12.2
T84Colon Carcinoma6.5 - 12.2
OVCAR-3Ovarian Adenocarcinoma4

*Compound 4: 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol †Compound 5: 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol

Experimental Protocols

Diacylglycerol Kinase (DGK) Activity Assay (Radiometric)

This protocol is synthesized from the methodology implied in the cited literature for measuring DGK activity.[2][3]

DGK_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_extraction 3. Lipid Extraction cluster_analysis 4. Analysis Prep_Enzyme Prepare cytosolic extracts (enzyme source) from WEHI-3B cells Incubate Incubate enzyme, substrate, [γ-³²P]ATP, and HMG (or vehicle) at 37°C Prep_Enzyme->Incubate Prep_Substrate Prepare substrate vesicles: 1,2-dioleoyl-sn-glycerol (DG) + phosphatidylserine Prep_Substrate->Incubate Prep_ATP Prepare ATP mix: [γ-³²P]ATP + cold ATP in kinase buffer Prep_ATP->Incubate Quench Stop reaction with Chloroform:Methanol Incubate->Quench Extract Extract lipids Quench->Extract Separate Separate phases by centrifugation Extract->Separate TLC Spot lipid extract onto a TLC plate Separate->TLC Develop Develop TLC to separate [³²P]PA from [γ-³²P]ATP TLC->Develop Quantify Scrape [³²P]PA spots and quantify radioactivity via scintillation counting Develop->Quantify Calculate Calculate % inhibition relative to vehicle control Quantify->Calculate

Figure 3: Experimental Workflow for a Radiometric DGK Inhibition Assay.

Methodology:

  • Enzyme Preparation: Prepare cytosolic fractions from cultured WEHI-3B cells via homogenization and ultracentrifugation. The supernatant serves as the source of cytosolic DGK.

  • Substrate Preparation: Prepare mixed micelles or lipid vesicles containing the DGK substrate, 1,2-dioleoyl-sn-glycerol, and a phospholipid cofactor such as phosphatidylserine.

  • Reaction Mixture: In a microcentrifuge tube, combine the cytosolic extract, substrate vesicles, and varying concentrations of HMG (dissolved in a suitable solvent like DMSO). The vehicle (DMSO) is used as a control.

  • Initiation: Start the reaction by adding a kinase buffer containing MgCl2, ATP, and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).

  • Termination and Extraction: Stop the reaction by adding a chloroform/methanol solution. Extract the lipids into the organic phase.

  • Analysis: Separate the product, [³²P]phosphatidic acid, from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

  • Quantification: Scrape the silica (B1680970) corresponding to the phosphatidic acid band and quantify the incorporated radioactivity using a scintillation counter.

  • Calculation: Determine the percentage of DGK inhibition at each HMG concentration relative to the vehicle control to calculate the IC50 value.

Cell Proliferation / Cytotoxicity Assay (MTT-based)

This protocol outlines a common method for determining the IC50 values for anti-proliferative compounds like the derivatives of HMG.[1][5]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the HMG derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control (100% viability) and wells with no cells as a blank.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Conclusion

The available scientific evidence strongly indicates that this compound's primary mechanism of action within the diacylglycerol signaling pathway is the inhibition of diacylglycerol kinase, not direct antagonism at the DAG binding site of PKC. This inhibition leads to an accumulation of DAG, disrupting normal signal termination and contributing to downstream effects such as the observed anti-proliferative activity in cancer cells. This guide provides the quantitative data and detailed experimental frameworks necessary for researchers to further investigate HMG and its derivatives as modulators of this critical lipid signaling pathway. Future research should focus on elucidating the precise downstream consequences of DGK inhibition by these ether lipids and exploring their therapeutic potential.

References

The Ether Lipid Precursor 1-O-hexadecyl-2-O-methyl-sn-glycerol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-hexadecyl-2-O-methyl-sn-glycerol as a precursor for the synthesis of ether lipids. Ether lipids are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which confers distinct physicochemical properties and biological functions compared to their more common diacyl counterparts.[1][2] This guide will delve into the metabolic fate of alkylglycerol precursors, present relevant quantitative data, detail experimental protocols, and illustrate key pathways and workflows.

Introduction to Ether Lipids and the Role of this compound

Ether lipids, including plasmalogens, are integral components of cellular membranes, particularly abundant in the brain, heart, and immune cells.[2] They are implicated in a variety of cellular processes, including membrane trafficking, signal transduction, and protection against oxidative stress.[1][2] The ether bond at the sn-1 position makes these lipids resistant to cleavage by phospholipase A2, leading to different metabolic pathways and the generation of distinct signaling molecules.

This compound is a synthetic alkylglycerol that can serve as a precursor for the biosynthesis of more complex ether lipids. The presence of a methyl group at the sn-2 position prevents acylation at this site, directing the metabolic pathway towards the formation of specific ether lipid species. The incorporation of this precursor allows for the targeted modification of cellular lipidomes, enabling the study of the functional roles of ether lipids. In the pharmaceutical and cosmetic industries, this compound is also utilized for its surfactant properties, enhancing drug solubility and the stability of formulations.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₄₂O₃PubChem
Molecular Weight 330.55 g/mol Biosynth[3], Chem-Impex[1]
Appearance White solidChem-Impex[1]
Purity ≥ 98% (HPLC)Chem-Impex[1]
Optical Rotation [α]D²⁰ = -10 ± 2º (c=1 in CHCl₃)Chem-Impex[1]
Storage Temperature ≤ -15 °CChem-Impex[1]
CAS Number 96960-92-8Biosynth[3], Chem-Impex[1]

Metabolic Incorporation and Downstream Effects

While direct quantitative data on the conversion of this compound is limited in publicly available literature, a study by Bergan et al. (2013) on the closely related precursor, 1-O-hexadecyl-sn-glycerol (HG), provides significant insights into the metabolic fate of such precursors in cultured cells.[4][5] In this study, HEp-2 cells were supplemented with HG, and the resulting changes in the cellular lipidome were quantified using mass spectrometry.

The study demonstrated that supplementation with HG led to a significant increase in ether-linked phosphatidylcholine (PC O-) and phosphatidylethanolamine (B1630911) (PE O-) species containing a 16:0 alkyl chain at the sn-1 position. This indicates that the exogenous alkylglycerol is efficiently taken up by the cells and incorporated into the ether lipid biosynthesis pathway.

Quantitative Lipidomic Data from HEp-2 Cells Supplemented with 1-O-hexadecyl-sn-glycerol

The following table summarizes the fold-change of selected ether lipid species in HEp-2 cells after treatment with 20 µM 1-O-hexadecyl-sn-glycerol for 24 hours, as reported by Bergan et al. (2013). This data serves as a valuable proxy for the expected metabolic outcome when using this compound.

Lipid SpeciesFold Change vs. Control
PC O-16:0/16:1 ~4.0
PC O-16:0/18:1 ~5.0
PC O-16:0/18:2 ~3.5
PE O-16:0/18:1 ~2.5
PE O-16:0/18:2 ~2.0

Data adapted from Bergan et al., PLoS ONE, 2013.

These findings highlight the potential of using alkylglycerol precursors to specifically enrich cellular membranes with ether lipids of a defined sn-1 chain length.

Experimental Protocols

The following protocols are adapted from the methodologies described by Bergan et al. (2013) and represent a general framework for studying the effects of this compound supplementation in cultured cells.

Protocol 1: Cell Culture Supplementation with this compound

Objective: To enrich cultured cells with ether lipids by supplementing the growth medium with this compound.

Materials:

  • Adherent cell line of choice (e.g., HEp-2)

  • Complete cell culture medium

  • This compound

  • Ethanol (B145695) (for stock solution)

  • Sterile microcentrifuge tubes

  • Cell culture plates/flasks

Procedure:

  • Prepare Stock Solution: Dissolve this compound in ethanol to a concentration of 20 mM. Store the stock solution at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Supplementation: Dilute the 20 mM stock solution directly into the pre-warmed complete culture medium to the desired final concentration (e.g., 20 µM). A vehicle control should be prepared with the same final concentration of ethanol (e.g., 0.1% v/v).

  • Incubation: Remove the existing medium from the cells and replace it with the supplemented or control medium. Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for subsequent analysis (e.g., lipid extraction).

Protocol 2: Lipid Extraction from Cultured Cells

Objective: To extract total lipids from cells for subsequent analysis by mass spectrometry.

Materials:

Procedure (based on a modified Folch method):

  • Homogenization: Resuspend the cell pellet in a small volume of water.

  • Solvent Addition: Add chloroform and methanol to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

  • Extraction: Vortex the mixture vigorously for 15 minutes at room temperature to ensure thorough lipid extraction.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 3: Synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine

Objective: To synthesize a phosphatidylcholine ether lipid from this compound. This protocol is a generalized procedure based on established methods for phosphocholine (B91661) headgroup addition.

Materials:

Procedure:

  • Phosphorylation: Dissolve this compound in anhydrous DCM containing dry pyridine. Cool the solution to 0°C. Add 2-chloro-2-oxo-1,3,2-dioxaphospholane dropwise and stir the reaction at room temperature until completion (monitored by TLC).

  • Ring Opening and Choline Addition: In a sealed reaction vessel, add the solution of anhydrous trimethylamine to the reaction mixture from the previous step. Stir at room temperature for several hours to overnight.

  • Purification: Quench the reaction and evaporate the solvent. Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield the desired 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine.

Signaling Pathways and Biological Implications

The enrichment of cellular membranes with specific ether lipid species through the use of precursors like this compound can have profound effects on cellular signaling.

General Ether Lipid Biosynthesis Pathway

The diagram below illustrates the general pathway for the biosynthesis of ether lipids, indicating where an alkylglycerol precursor like this compound would enter the cycle.

EtherLipidBiosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate AcylDHAP Acyl-DHAP DHAP->AcylDHAP GNPAT AlkylDHAP Alkyl-DHAP AcylDHAP->AlkylDHAP AGPS AlkylG3P 1-O-alkyl-sn-glycerol-3-P AlkylDHAP->AlkylG3P Alkyl-DHAP reductase LysophosphatidicAcid Lysophosphatidic Acid AlkylG3P->LysophosphatidicAcid Acyltransferase AlkylAcylGlycerol 1-O-alkyl-2-acyl-sn-glycerol AlkylG3P->AlkylAcylGlycerol Acyltransferase PhosphatidicAcid Phosphatidic Acid LysophosphatidicAcid->PhosphatidicAcid Acyltransferase Diacylglycerol Diacylglycerol PhosphatidicAcid->Diacylglycerol Phosphatase PC_PE Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) Diacylglycerol->PC_PE Choline/Ethanolamine phosphotransferase AlkylAcylPC_PE Alkyl-Acyl-PC & Alkyl-Acyl-PE AlkylAcylGlycerol->AlkylAcylPC_PE Choline/Ethanolamine phosphotransferase Plasmalogens Plasmalogens AlkylAcylPC_PE->Plasmalogens Desaturase Precursor 1-O-hexadecyl- 2-O-methyl-sn-glycerol Precursor_P 1-O-hexadecyl-2-O-methyl- sn-glycero-3-P Precursor->Precursor_P Alkylglycerol kinase Precursor_P->AlkylAcylGlycerol Metabolic Conversion LipidomicsWorkflow CellCulture Cell Culture (e.g., HEp-2 cells) Supplementation Supplementation with This compound (and vehicle control) CellCulture->Supplementation Harvesting Cell Harvesting and Washing Supplementation->Harvesting LipidExtraction Total Lipid Extraction (e.g., Folch method) Harvesting->LipidExtraction MS_Analysis Mass Spectrometry (e.g., LC-MS/MS) LipidExtraction->MS_Analysis DataAnalysis Data Analysis and Lipid Identification MS_Analysis->DataAnalysis Quantification Quantitative Comparison of Lipid Species DataAnalysis->Quantification BiologicalInterpretation Biological Interpretation Quantification->BiologicalInterpretation PKC_Inhibition PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG Diacylglycerol (DAG) PIP2->DAG cleavage PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC Downstream Downstream Signaling PKC_active->Downstream Precursor 1-O-hexadecyl-2-O-methyl- sn-glycerol Precursor->PKC_inactive inhibits

References

Methodological & Application

Synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the chemical synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a key intermediate in the synthesis of various bioactive ether lipids and signaling molecules. The protocol is designed for researchers in drug development and lipid chemistry, offering a detailed, step-by-step guide from the starting material, 1-O-hexadecyl-sn-glycerol (chimyl alcohol), to the final product. The synthesis employs a three-step strategy involving selective protection of the primary hydroxyl group, methylation of the secondary hydroxyl group, and subsequent deprotection. This application note includes a summary of the chemical and physical properties of the key compounds and a visual representation of the synthetic workflow.

Introduction

This compound is a synthetic diacylglycerol analog with a hexadecyl ether linkage at the sn-1 position and a methyl ether at the sn-2 position. This structure makes it a valuable tool in biochemical research, particularly in the study of lipid signaling pathways. It serves as a crucial building block for the synthesis of more complex ether lipids, which have shown potential as anticancer and antimicrobial agents. The precise and efficient synthesis of this molecule is therefore of significant interest to the drug development community. The following protocol outlines a reliable method to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
1-O-Hexadecyl-sn-glycerol(2S)-3-(Hexadecyloxy)propane-1,2-diolC₁₉H₄₀O₃316.5506-03-6White solid
This compound(2S)-3-(Hexadecyloxy)-2-methoxypropan-1-olC₂₀H₄₂O₃330.596960-92-8Colorless oil or solid

Experimental Protocols

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Selective Protection of the Primary Hydroxyl Group of 1-O-Hexadecyl-sn-glycerol.

  • Step 2: Methylation of the Secondary Hydroxyl Group.

  • Step 3: Deprotection of the Primary Hydroxyl Group.

Materials and Reagents
  • 1-O-Hexadecyl-sn-glycerol (Chimyl alcohol)

  • Trityl chloride (TrCl)

  • Anhydrous pyridine (B92270)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Formic acid (97%+)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of 1-O-Hexadecyl-3-O-trityl-sn-glycerol (Protection)

This step involves the selective protection of the primary hydroxyl group of 1-O-hexadecyl-sn-glycerol using trityl chloride. The bulky trityl group preferentially reacts with the less sterically hindered primary alcohol.

Procedure:

  • Dissolve 1-O-hexadecyl-sn-glycerol (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add trityl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to yield 1-O-hexadecyl-3-O-trityl-sn-glycerol.

Step 2: Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-trityl-sn-glycerol (Methylation)

The unprotected secondary hydroxyl group of the tritylated intermediate is methylated in this step.

Procedure:

  • Dissolve the purified 1-O-hexadecyl-3-O-trityl-sn-glycerol (1 equivalent) in anhydrous DMF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 equivalents, 60% dispersion in oil) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-O-hexadecyl-2-O-methyl-3-O-trityl-sn-glycerol, can be used in the next step without further purification if TLC shows a clean conversion.

Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the acid-labile trityl protecting group to yield the target compound.

Procedure:

  • Dissolve the crude 1-O-hexadecyl-2-O-methyl-3-O-trityl-sn-glycerol from the previous step in dichloromethane.

  • Cool the solution to 0 °C.

  • Add cold formic acid (97%+) and stir the mixture for 5-10 minutes. The reaction is typically rapid.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, carefully add the reaction mixture to a stirred, saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow Start 1-O-Hexadecyl-sn-glycerol Step1 Step 1: Tritylation (Protection of 1°-OH) Start->Step1 Intermediate1 1-O-Hexadecyl-3-O-trityl-sn-glycerol Step1->Intermediate1 Step2 Step 2: Methylation (Alkylation of 2°-OH) Intermediate1->Step2 Intermediate2 1-O-Hexadecyl-2-O-methyl- 3-O-trityl-sn-glycerol Step2->Intermediate2 Step3 Step 3: Detritylation (Deprotection of 1°-OH) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for 1-O-hexadecyl-2-O-methyl-sn-glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a versatile ether lipid, in the development of advanced drug delivery systems. This document includes detailed protocols for the formulation of liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), as well as methods for their characterization.

Introduction to this compound

This compound, also known as 1-O-Palmityl-2-O-methyl-sn-glycerol, is a synthetic diether glycerol (B35011) derivative with valuable properties for pharmaceutical formulations. Its unique structure, featuring a stable ether linkage and a methyl group at the sn-2 position, imparts several advantages in drug delivery applications. The ether bond provides resistance to chemical and enzymatic degradation, enhancing the stability of the carrier in biological environments. This lipid is utilized for its ability to improve the solubility and bioavailability of poorly water-soluble drugs, act as a stabilizer in lipid-based formulations, and modulate membrane fluidity.[1][2]

Chemical Structure:

Applications in Drug Delivery Systems

This compound is a key excipient in the formulation of various lipid-based nanoparticles, including:

  • Liposomes: As a component of the lipid bilayer, it can enhance membrane rigidity and stability.

  • Solid Lipid Nanoparticles (SLNs): It can be incorporated as a solid lipid matrix or as a co-lipid to modify the crystalline structure and improve drug loading.

  • Nanostructured Lipid Carriers (NLCs): In NLCs, it can serve as a solid lipid component in combination with a liquid lipid to create a less ordered lipid matrix, which can increase drug loading capacity and prevent drug expulsion during storage.[3][4][5]

Antiproliferative Activity of Derivatives

While the primary focus of this document is on drug delivery, it is noteworthy that derivatives of this compound have demonstrated intrinsic bioactivity. For instance, glycosylated derivatives have shown antiproliferative effects against various cancer cell lines. This suggests a potential dual role for such lipids as both a carrier component and a synergistic therapeutic agent.

Table 1: Antiproliferative Activity of this compound Derivatives
CompoundCell LineIC50 (µM)
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA549 (Lung Carcinoma)9
MCF-7 (Breast Cancer)17
A427 (Lung Carcinoma)25
OVCAR-3 (Ovarian Cancer)12
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast Cancer)6.5
A549 (Lung Carcinoma)12.2
A427 (Lung Carcinoma)10.8
T84 (Colon Carcinoma)8.7
OVCAR-3 (Ovarian Cancer)4

Source: Data extracted from publications on the synthesis and evaluation of antiproliferative effects of ether glucosyl diglyceride analogs.[6]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of lipid-based nanoparticles incorporating this compound.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[7]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC or Egg PC)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform and Methanol (or other suitable organic solvent)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, cholesterol, and the lipophilic drug in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids.

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to above the Tc of the lipids) to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • Agitate the flask by gentle rotation or vortexing until the lipid film is fully dispersed, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • Sonication (for SUVs): Sonicate the MLV suspension using a probe sonicator or in a bath sonicator until the suspension becomes clear. This process should be done in an ice bath to prevent lipid degradation.

    • Extrusion (for LUVs): Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder. This process is typically repeated 10-20 times to obtain a homogenous population of LUVs.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydro Hydration & Sizing cluster_sizing Size Reduction dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate mlv MLV Formation hydrate->mlv sonicate Sonication mlv->sonicate mlv->sonicate extrude Extrusion mlv->extrude mlv->extrude suv SUVs sonicate->suv luv LUVs extrude->luv

Workflow for Liposome Preparation by Thin-Film Hydration.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is suitable for thermostable drugs and involves dispersing a melted lipid phase in a hot aqueous surfactant solution.[8]

Materials:

  • This compound (as solid lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of Phases:

    • Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

    • Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure and temperature optimized for the specific formulation.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

SLN_Preparation_Workflow melt_lipid Melt Solid Lipid & Dissolve Drug pre_emulsion High-Shear Homogenization (Pre-emulsion) melt_lipid->pre_emulsion heat_aq Heat Aqueous Surfactant Solution heat_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cool Cooling & Nanoparticle Formation hph->cool sln SLN Dispersion cool->sln

Workflow for SLN Preparation by Hot Homogenization.
Protocol 3: Preparation of Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Evaporation

This method is suitable for thermolabile drugs as it avoids high temperatures during the entire process.[3][9]

Materials:

  • This compound (as solid lipid)

  • Liquid lipid (e.g., oleic acid, Miglyol 812)

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Surfactant (e.g., PVA, Tween 80)

  • Purified water

Procedure:

  • Preparation of Organic Phase:

    • Dissolve this compound, the liquid lipid, and the drug in a water-immiscible organic solvent.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under reduced pressure (using a rotary evaporator) to remove the organic solvent.

    • As the solvent evaporates, the lipids precipitate, forming the nanostructured lipid carriers.

NLC_Preparation_Workflow dissolve_lipids Dissolve Solid Lipid, Liquid Lipid & Drug in Organic Solvent emulsify Emulsification (High-Speed Homogenization/Sonication) dissolve_lipids->emulsify dissolve_surfactant Dissolve Surfactant in Water dissolve_surfactant->emulsify evaporate Solvent Evaporation (Reduced Pressure) emulsify->evaporate nlc NLC Dispersion evaporate->nlc

Workflow for NLC Preparation by Solvent Evaporation.

Characterization of Lipid Nanoparticles

The following are key characterization techniques to assess the quality and performance of the prepared nanoparticles.

Protocol 4: Particle Size and Zeta Potential Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute a small aliquot of the nanoparticle dispersion with purified water or the original dispersion medium to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

  • For zeta potential measurement, use an appropriate folded capillary cell. The measurement reflects the surface charge of the nanoparticles and is an indicator of colloidal stability.

Protocol 5: Determination of Encapsulation Efficiency and Drug Loading

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle dispersion. This can be achieved by methods such as:

    • Ultracentrifugation: Centrifuge the dispersion at high speed. The nanoparticles will form a pellet, and the supernatant will contain the free drug.

    • Centrifugal Filter Units: Use centrifugal devices with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.

    • Dialysis: Dialyze the dispersion against a large volume of the release medium.

  • Quantification:

    • Quantify the amount of drug in the supernatant (or dialysate) using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). This represents the amount of free drug.

    • The total amount of drug used in the formulation is known.

    • The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug.

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = (Total Drug - Free Drug) / Total Drug * 100

    • Drug Loading (%DL): %DL = (Total Drug - Free Drug) / Total Lipid Weight * 100

Protocol 6: In Vitro Drug Release Study

Method: Dialysis Bag Method

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4, with or without a surfactant to maintain sink conditions).

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Signaling Pathways Modulated by Ether Lipids

Ether lipids, including this compound and its analogs, can influence cellular signaling pathways, which is a critical consideration in drug delivery and therapy. Formulations containing these lipids may exert biological effects beyond simply delivering a payload.

Inhibition of PI3K/Akt and MAPK Signaling Pathways

Some ether-linked diglycerides have been shown to inhibit cell growth by downregulating the PI3K/Akt and MAPK/ERK signaling pathways. This can lead to cell cycle arrest and apoptosis, which is particularly relevant in the context of cancer therapy.

PI3K_MAPK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK GF Growth Factor GF->RTK EtherLipid Ether Lipid (e.g., this compound) EtherLipid->PI3K EtherLipid->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Inhibition of PI3K/Akt and MAPK pathways by ether lipids.
Modulation of Protein Kinase C (PKC) Signaling

Ether lipids can also act as second messengers and directly modulate the activity of protein kinase C (PKC) isoforms. The activation of PKC can trigger a cascade of downstream signaling events that regulate various cellular processes, including proliferation, differentiation, and apoptosis.

PKC_Activation cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PKC Protein Kinase C (PKC) PLC->PKC Downstream Downstream Cellular Responses PKC->Downstream Agonist Agonist GPCR GPCR Agonist->GPCR GPCR->PLC EtherLipid Ether Lipid (e.g., this compound) EtherLipid->PKC

Modulation of Protein Kinase C (PKC) signaling by ether lipids.

Conclusion

This compound is a promising excipient for the development of stable and effective lipid-based drug delivery systems. Its unique chemical structure offers advantages in terms of stability and its ability to enhance the solubility of poorly soluble drugs. The provided protocols offer a foundation for the formulation and characterization of liposomes, SLNs, and NLCs containing this ether lipid. Further optimization of formulation parameters will be necessary depending on the specific drug and intended application. The potential for this lipid and its derivatives to modulate cellular signaling pathways opens up exciting possibilities for the development of drug delivery systems with intrinsic therapeutic activity.

References

Application Notes and Protocols for 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG) Liposome Formulation in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of liposomes containing 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG) for gene therapy purposes. The protocols detailed below are based on established methodologies for cationic liposome (B1194612) preparation and transfection, incorporating HMG as a key component to potentially enhance delivery efficiency.

Application Notes

Introduction to this compound (HMG) in Gene Delivery

This compound (HMG) is a synthetic ether lipid that offers significant potential in the formulation of liposomal vectors for gene therapy.[1] Unlike phospholipids (B1166683) which contain ester linkages susceptible to hydrolysis by lipases, the ether bond in HMG provides enhanced chemical stability to the liposomal structure. This increased stability can lead to longer circulation times and greater integrity of the liposome in biological environments.

In the context of gene delivery, HMG is typically used as a "helper lipid" in combination with a cationic lipid and cholesterol.[2] The inclusion of a helper lipid is crucial for the overall performance of the lipoplex (liposome-DNA complex). While the cationic lipid is primarily responsible for complexing with the negatively charged nucleic acid and interacting with the cell membrane, the helper lipid can influence the physical characteristics of the liposome, such as its rigidity and fusogenicity, which are critical for efficient endosomal escape.[2] The unique chemical structure of HMG, with its hexadecyl chain and methyl ether group, may contribute to a more fluid and fusogenic lipid bilayer, potentially facilitating the release of the genetic payload into the cytoplasm.

Principle of HMG-Liposome Formulation

The formulation of HMG-containing liposomes for gene therapy is based on the self-assembly of lipids in an aqueous environment. The primary components of the formulation are:

  • Cationic Lipid: A lipid with a positively charged headgroup (e.g., DOTAP, DOTMA) that electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (plasmid DNA, mRNA, siRNA).[3]

  • This compound (HMG): A neutral ether lipid that acts as a helper lipid to improve the stability and fusogenicity of the liposome.

  • Cholesterol: A rigid steroid molecule that is often included to modulate the fluidity and stability of the lipid bilayer.

  • Nucleic Acid: The genetic material to be delivered.

The lipids are first dissolved in an organic solvent to ensure a homogenous mixture. Upon removal of the solvent and hydration with an aqueous buffer containing the nucleic acid, the lipids self-assemble into multilamellar vesicles (MLVs). These are then typically downsized to form small unilamellar vesicles (SUVs) with a more uniform size distribution, which is crucial for in vivo applications.

Physicochemical Characteristics of HMG-Liposomes

The physicochemical properties of the liposomes are critical determinants of their in vitro and in vivo performance. Key parameters to characterize include particle size, polydispersity index (PDI), and zeta potential. While specific data for HMG-containing liposomes for gene delivery is not extensively published, we can extrapolate expected values based on similar cationic liposome formulations.

ParameterExpected RangeSignificance in Gene Delivery
Particle Size (Diameter) 100 - 200 nmInfluences cellular uptake mechanism and biodistribution. Sizes in this range are generally suitable for endocytosis.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution, which is important for reproducibility and regulatory approval.
Zeta Potential +30 to +50 mVA positive surface charge is essential for binding to the negatively charged cell membrane and nucleic acids.
Encapsulation Efficiency > 90%Represents the percentage of the nucleic acid that is successfully entrapped within the liposomes.

Note: The values in this table are illustrative and should be empirically determined for any specific HMG-liposome formulation.

Proposed Mechanism of Cellular Uptake and Endosomal Escape

The delivery of genetic material into the cell nucleus via HMG-containing liposomes is a multi-step process. The proposed mechanism involves the following stages:

  • Cell Surface Binding: The positively charged lipoplexes bind to the negatively charged proteoglycans on the cell surface.

  • Internalization: The lipoplexes are internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: This is a critical and often rate-limiting step. It is hypothesized that the fusogenic properties of HMG, potentially enhanced in the acidic environment of the endosome, promote the destabilization of the endosomal membrane. This leads to the release of the nucleic acid into the cytoplasm. Some studies on similar ether lipids suggest they can induce lysosomal membrane permeabilization, which could be a contributing mechanism.

  • Nuclear Entry: Once in the cytoplasm, the nucleic acid must be transported into the nucleus for transcription to occur (in the case of plasmid DNA).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (pH drop) lipoplex HMG-Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane 1. Binding endosome_lipoplex Internalized HMG-Lipoplex cell_membrane->endosome_lipoplex 2. Endocytosis endosomal_escape Endosomal Escape (HMG facilitates membrane fusion) endosome_lipoplex->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm 3. Nucleic Acid Release nucleus Nucleus cytoplasm->nucleus 4. Nuclear Import transcription Gene Transcription nucleus->transcription

Caption: Proposed mechanism of HMG-liposome mediated gene delivery.

Experimental Protocols

Protocol 1: Preparation of HMG-Containing Cationic Liposomes by Thin-Film Hydration

This protocol describes the preparation of HMG-containing liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Cationic Lipid (e.g., DOTAP)

  • This compound (HMG)

  • Cholesterol

  • Chloroform (B151607)

  • Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA (or other nucleic acid)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the cationic lipid, HMG, and cholesterol in chloroform. A suggested starting molar ratio is 1:1:1 (cationic lipid:HMG:cholesterol), but this should be optimized. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the highest transition temperature of the lipids (typically 40-50°C). c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. d. To ensure complete removal of the organic solvent, further dry the lipid film under a stream of nitrogen gas and then in a vacuum desiccator for at least 2 hours.

  • Hydration and Liposome Formation: a. Prepare the hydration solution by diluting the nucleic acid in nuclease-free water or buffer to the desired concentration. b. Warm the hydration solution to the same temperature as the water bath used for film formation. c. Add the warm hydration solution to the flask containing the dry lipid film. d. Hydrate the lipid film by gentle rotation of the flask for 1-2 hours at the elevated temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing by Extrusion: a. To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).

  • Storage: a. Store the final liposome suspension at 4°C. For long-term storage, the formulation may be lyophilized.

Protocol 2: Characterization of HMG-Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure: a. Dilute a small aliquot of the liposome suspension in the same buffer used for hydration. b. Transfer the diluted sample to a cuvette. c. Measure the particle size and PDI using the DLS instrument. Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Instrument: Laser Doppler Velocimetry (incorporated in most DLS instruments)

  • Procedure: a. Dilute the liposome suspension in 1 mM KCl or a similar low-salt buffer. b. Transfer the sample to a specialized zeta potential cuvette. c. Measure the zeta potential. Perform measurements in triplicate.

3. Encapsulation Efficiency Determination:

  • Method: Quantify the amount of unencapsulated nucleic acid and subtract it from the total amount.

  • Procedure: a. Separate the liposomes from the unencapsulated nucleic acid using methods like ultracentrifugation or size exclusion chromatography. b. Quantify the amount of nucleic acid in the supernatant (unencapsulated) using a fluorescent dye-based assay (e.g., PicoGreen). c. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Protocol 3: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells in a 24-well plate format. Optimization of cell number, DNA concentration, and lipoplex volume is recommended for each cell line.

Materials:

  • HMG-liposome/DNA complexes (lipoplexes)

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (with serum)

  • Serum-free cell culture medium

  • 24-well tissue culture plates

  • Reporter gene plasmid (e.g., expressing GFP or luciferase)

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation: a. On the day of transfection, dilute the required amount of HMG-liposome suspension and plasmid DNA separately in serum-free medium. b. Combine the diluted DNA and liposome solutions and mix gently by pipetting. c. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes. The optimal lipid-to-DNA ratio should be determined experimentally.

  • Transfection: a. Gently wash the cells with serum-free medium. b. Remove the wash medium and add fresh serum-free medium to each well. c. Add the prepared lipoplex solution dropwise to each well. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, replace the transfection medium with fresh complete culture medium (containing serum). b. Continue to incubate the cells for 24-72 hours.

  • Analysis of Gene Expression: a. Assess transfection efficiency by observing the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Mandatory Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization cluster_transfection In Vitro Transfection lipids Cationic Lipid + HMG + Cholesterol in Chloroform film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with Nucleic Acid Solution film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion suv Small Unilamellar Vesicles (SUVs) extrusion->suv dls DLS (Size, PDI) suv->dls zeta Zeta Potential suv->zeta ee Encapsulation Efficiency suv->ee lipoplex_formation Lipoplex Formation (Liposomes + DNA) suv->lipoplex_formation seeding Cell Seeding transfect Transfection of Cells seeding->transfect lipoplex_formation->transfect analysis Analysis of Gene Expression (e.g., GFP, Luciferase) transfect->analysis

Caption: Experimental workflow for HMG-liposome formulation and testing.

References

Application of 1-O-Hexadecyl-2-O-methyl-sn-glycerol in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG), also referred to as 1-O-(2-methoxy)hexadecylglycerol, is a synthetic ether lipid that has garnered significant attention in cancer research. While it demonstrates intrinsic antiproliferative and differentiation-promoting effects against various cancer cell lines, its primary role has been as a crucial synthetic precursor for a novel class of antitumor ether lipids. These derivatives, particularly glycosylated and phosphocholine (B91661) analogues, exhibit potent cytotoxic and cytostatic activities against a broad spectrum of cancer cells. This document provides a comprehensive overview of the application of HMG and its derivatives in cancer research, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.

Biological Activity of this compound (HMG)

Unmodified HMG has been shown to possess biological activity in cancer cells, primarily promoting a more differentiated and less malignant phenotype.

Antiproliferative and Differentiation-Promoting Effects

Studies have demonstrated that HMG can inhibit the proliferation of human colon and prostate cancer cell lines. It has been observed to down-modulate cellular proliferation, reduce anchorage-independent growth, and decrease the invasive capacity of cancer cells[1][2]. Furthermore, HMG can induce the expression of differentiation-related molecules such as carcinoembryonic antigen (CEA) and fibronectin in colon cancer cells[1].

HMG as a Scaffold for Potent Antitumor Derivatives

The principal application of HMG in cancer research is as a backbone for the synthesis of more potent anticancer compounds. By modifying the hydroxyl group at the sn-3 position, a diverse range of derivatives with enhanced cytotoxic and specific mechanistic profiles have been developed.

Glycosylated HMG Derivatives

Glycosylated derivatives of HMG represent a promising class of antitumor ether lipids. These compounds have shown significant antiproliferative activity against a variety of epithelial cancer cell lines, including breast, lung, and ovarian cancer.

Phosphocholine HMG Analogues

Analogues of HMG incorporating a phosphocholine headgroup have also been extensively studied. These compounds are designed to mimic platelet-activating factor (PAF) and other biologically active lipids, and they exhibit selective cytotoxicity towards cancer cells.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound (HMG)
Cell LineCancer TypeIC50 (µM)Reference
MoserColon11-14[1]
HT29Colon11-14[1]
HCT116Colon11-14[1]
LnCapProstate93[2]
DU145Prostate97[2]
Table 2: In Vitro Antiproliferative Activity of HMG Derivatives
DerivativeCell LineCancer TypeIC50 (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA549Lung9[3][4][5]
MCF-7Breast17[3][4][5]
A427Lung25[3][4][5]
T84Colon>30[3][4][5]
OVCAR-3Ovarian12[3][4][5]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7Breast6.5 - 12.2[3][4][5]
A549Lung6.5 - 12.2[3][4][5]
A427Lung6.5 - 12.2[3][4][5]
T84Colon6.5 - 12.2[3][4][5]
OVCAR-3Ovarian4[3][4][5]
α-anomer of 1-O-hexadecyl-2-O-methyl-3-S-thioglucosyl-sn-glycerolMCF-7, A427, A549, T84EpithelialDose-dependent inhibition[1]
β-anomer of 1-O-hexadecyl-2-O-methyl-3-S-thioglucosyl-sn-glycerolMCF-7, A427, A549, T84EpithelialDose-dependent inhibition[1]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and cytostatic effects of HMG and its derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (HMG) or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound (HMG or its derivatives) in the culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_exposure Incubate (e.g., 48h) add_compound->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for MAPK Pathway Activation

This protocol is designed to investigate the effect of HMG derivatives on key signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the desired concentrations of the test compound for a specified time.

  • Lyse the cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Data Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant denaturation Denaturation protein_quant->denaturation sds_page SDS-PAGE denaturation->sds_page SDS-PAGE blocking Blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection quantification Band Quantification detection->quantification transfer Transfer to PVDF sds_page->transfer Transfer transfer->blocking

General workflow for Western blot analysis.

Protocol 3: Caspase Activity Assay

This assay determines whether cell death induced by HMG derivatives is caspase-dependent (apoptotic).

Materials:

  • Treated and untreated cell lysates

  • Caspase assay buffer

  • Caspase substrate (e.g., DEVD-pNA for caspase-3)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • In a 96-well plate, add cell lysate to each well.

  • Add caspase assay buffer containing the specific caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase activity compared to the untreated control.

Protocol 4: Lysosomal Membrane Permeabilization (LMP) Assay

This protocol assesses the integrity of the lysosomal membrane, a potential target of HMG derivatives.

Materials:

  • Cells grown on coverslips

  • Acridine Orange (AO) or LysoTracker dye

  • Fluorescence microscope

Procedure:

  • Treat cells with the test compound.

  • Stain the cells with Acridine Orange or LysoTracker.

  • Wash the cells and mount the coverslips on microscope slides.

  • Observe the cells under a fluorescence microscope. In healthy cells, the dye will accumulate in the acidic lysosomes, appearing as punctate fluorescence. In cells with LMP, the dye will leak into the cytoplasm, resulting in diffuse fluorescence.

Signaling Pathways and Mechanisms of Action

The derivatives of HMG are thought to exert their anticancer effects through mechanisms that are distinct from traditional chemotherapeutic agents, which often target DNA. The proposed mechanism for some glycosylated HMG derivatives involves the induction of a non-apoptotic, caspase-independent form of cell death. This process is believed to be initiated by the permeabilization of the lysosomal membrane, leading to the release of lysosomal hydrolases into the cytoplasm and subsequent cell death. This cell death pathway is also independent of autophagy.

HMG_Derivative_Signaling cluster_cell Cancer Cell cluster_lysosome Lysosome HMG_D HMG Derivative LMP Lysosomal Membrane Permeabilization HMG_D->LMP Induces Hydrolases Release of Lysosomal Hydrolases LMP->Hydrolases Cell_Death Caspase-Independent Cell Death Hydrolases->Cell_Death Triggers

Proposed mechanism of action for glycosylated HMG derivatives.

Conclusion

This compound is a valuable molecule in cancer research, both for its intrinsic, albeit modest, anticancer properties and, more significantly, as a versatile scaffold for the development of highly potent antitumor ether lipid derivatives. The data and protocols presented here provide a framework for researchers to explore the therapeutic potential of HMG and its analogues. Further investigation into the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development as novel cancer therapies.

References

Application Notes and Protocols for the Use of 1-O-hexadecyl-2-O-methyl-sn-glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding complex biological processes, identifying biomarkers, and advancing drug development. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards to ensure data reliability. 1-O-hexadecyl-2-O-methyl-sn-glycerol is a synthetic, non-endogenous ether lipid analogue that serves as an excellent internal standard for the quantification of ether lipids, including plasmalogens, and other neutral lipid species in complex biological matrices. Its structural similarity to endogenous alkylglycerols, coupled with its unique mass due to the methyl group at the sn-2 position, allows for effective normalization of extraction efficiency, ionization suppression, and other matrix effects encountered during LC-MS/MS analysis.

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in lipidomics workflows.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

PropertyValueSource
Molecular Formula C20H42O3--INVALID-LINK--
Molecular Weight 330.55 g/mol --INVALID-LINK--
Monoisotopic Mass 330.313395 Da--INVALID-LINK--
Appearance White solid-
Solubility Soluble in chloroform, methanol, and other organic solvents.-
Structure (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol--INVALID-LINK--

Application: Quantification of Ether Lipids

This compound is particularly well-suited for the quantification of ether-linked lipids, a class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone. This includes plasmanyl (alkyl) and plasmenyl (alkenyl) species, which are precursors in the biosynthesis of plasmalogens.

Key Advantages:
  • Structural Analogue: Its 1-O-alkyl glycerol backbone mimics the structure of endogenous ether lipids, ensuring similar behavior during extraction and chromatographic separation.

  • Chemical Stability: The ether bond is more resistant to chemical cleavage than ester bonds, providing stability during sample processing.

  • Unique Mass: The methylation at the sn-2 position provides a distinct mass-to-charge ratio (m/z), preventing overlap with endogenous lipid species.

  • Non-Endogenous: This compound is not naturally present in biological samples, ensuring that the detected signal originates solely from the added standard.

Quantitative Performance (Illustrative Data)

While comprehensive, publicly available validation data for this compound is limited, the following table represents typical performance characteristics expected from a high-quality internal standard of this class in a validated LC-MS/MS lipidomics workflow. This data is intended to be illustrative of expected performance.

ParameterSpecificationTypical Performance
Linearity (R²) > 0.99> 0.995
Dynamic Range At least 3 orders of magnitude1 - 2500 ng/mL
Recovery 80 - 120%92 - 108%
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 20%< 15%

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard. Optimization may be required based on the specific biological matrix and analytical instrumentation.

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes a robust method for the extraction of total lipids from biological samples such as plasma, tissue homogenates, or cell pellets.

Materials:

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Sample (e.g., 100 µL plasma, 20-50 mg tissue homogenate, 1-5 million cells)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Place the biological sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to the sample. The amount should be chosen to be within the linear dynamic range of the assay and comparable to the expected concentration of the target analytes.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation. For tissue samples, homogenization using a bead beater or similar device may be necessary prior to solvent addition.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v or isopropanol/acetonitrile/water).

Protocol 2: LC-MS/MS Analysis of Ether Lipids

This protocol outlines typical parameters for the analysis of ether lipids using a reversed-phase liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument

  • Data Acquisition: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS2

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 331.3 [M+H]+

    • Product Ion (Q3): m/z 299.3 (loss of methanol) and/or m/z 71.1 (fragment of the glycerol backbone)

Data Analysis and Quantification

The quantification of endogenous ether lipids is achieved by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve generated using authentic standards.

Quantification Formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

The response factor should be determined experimentally by analyzing known concentrations of the analyte and the internal standard.

Visualizations

Ether Lipid Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of ether lipids, highlighting the stages where alkylglycerol species are formed.

Ether_Lipid_Biosynthesis DHAP Dihydroxyacetone phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS (Fatty Alcohol) Alkyl_G3P 1-Alkyl-sn-glycero- 3-phosphate Alkyl_DHAP->Alkyl_G3P Alkyl_DAG 1-Alkyl-2-acyl-sn-glycerol Alkyl_G3P->Alkyl_DAG Acyltransferase Alkyl_PC Alkyl-Phosphatidylcholine (Plasmanylcholine) Alkyl_DAG->Alkyl_PC Choline phosphotransferase Alkyl_PE Alkyl-Phosphatidylethanolamine (Plasmanylethanolamine) Alkyl_DAG->Alkyl_PE Ethanolamine phosphotransferase Plasmalogen Plasmalogen Alkyl_PE->Plasmalogen Plasmalogen synthase

Caption: Simplified pathway of ether lipid biosynthesis.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines the general workflow for a lipidomics experiment utilizing an internal standard.

Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Under N2 Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data Results Results Data->Results

Caption: General workflow for quantitative lipidomics.

Conclusion

This compound is a valuable tool for researchers in lipidomics, enabling accurate and reliable quantification of ether lipids and other lipid species. The protocols and information provided herein offer a comprehensive guide for its successful implementation in various research and development settings. As with any analytical method, proper validation and optimization are essential to ensure the highest quality data.

Application Notes and Protocols for the Analytical Detection of 1-O-hexadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-hexadecyl-2-O-methyl-sn-glycerol is a synthetic alkylglycerol, a class of ether lipids that are of significant interest in biomedical research due to their diverse biological activities. As a metabolite of the antineoplastic ether lipid 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, its accurate detection and quantification are crucial for pharmacokinetic studies, drug metabolism research, and for understanding its mechanism of action, including its role as an inhibitor of diacylglycerol kinase (DGK).[1] This document provides detailed application notes and experimental protocols for the analytical determination of this compound in biological matrices.

Analytical Methods Overview

The detection and quantification of this compound can be achieved through various analytical techniques, primarily centered around chromatography and mass spectrometry. The choice of method depends on the sample matrix, required sensitivity, and the specific research question.

Chromatographic Methods:

  • Thin-Layer Chromatography (TLC): A fundamental and cost-effective technique for the separation of lipids based on polarity. It is particularly useful for initial purification and qualitative analysis.

  • Gas Chromatography (GC): A high-resolution separation technique suitable for volatile or semi-volatile compounds. For non-volatile lipids like this compound, derivatization is necessary to increase volatility.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their interactions with a stationary phase. Reversed-phase HPLC is well-suited for the analysis of ether lipids.

Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the sensitive and selective detection of MS, providing structural information for identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the analysis of complex biological samples. Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound and related compounds.

Table 1: Inhibition of Diacylglycerol Kinase (DGK)

CompoundCell LineIC50 (µM)Reference
1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholineWEHI-3B~8.5[1]
This compound WEHI-3B~15[1]

Table 2: Antiproliferative Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolOVCAR-312[2]
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolOVCAR-34[2]
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-76.5 - 12.2[2]
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA5499[2]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma and Tissues)

This protocol describes a general procedure for the extraction of total lipids, including this compound, from plasma and tissue samples.

Materials:

  • Plasma or homogenized tissue

  • Internal Standard (e.g., C17:0-1-O-alkyl-glycerol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization (for tissues): Homogenize the tissue sample in a suitable buffer.

  • Internal Standard Addition: To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of the internal standard.

  • Lipid Extraction (Bligh & Dyer Method):

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.

    • Add 125 µL of chloroform. Vortex for 1 minute.

    • Add 125 µL of 0.9% NaCl solution. Vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method (e.g., hexane (B92381) for GC-MS after derivatization, or mobile phase for LC-MS).

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization of the hydroxyl group of this compound to increase its volatility.

Materials:

  • Dried lipid extract (from Protocol 1)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Hexane

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization:

    • To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • After cooling to room temperature, evaporate the derivatization reagent under a nitrogen stream.

    • Reconstitute the derivatized sample in 100 µL of hexane.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Inlet temperature: 280°C

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier gas: Helium at a constant flow of 1 mL/min.

      • Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass scan range: m/z 50-600.

      • Identification: The trimethylsilyl (B98337) (TMS) derivative of this compound will have a characteristic mass spectrum. The mass spectrum of the underivatized compound shows a precursor [M+H]+ at m/z 331.3207 and fragment ions at m/z 313.4, 299.3, and 107.[3] The TMS derivative will have a higher molecular weight and a different fragmentation pattern. The characteristic m/z 205 fragment can be used for the identification of 1-O-alkylglycerol-TMS derivatives.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound.

Materials:

  • Dried lipid extract (from Protocol 1)

  • LC-MS/MS system with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column temperature: 40°C

      • Flow rate: 0.3 mL/min

      • Gradient: Start with 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • MS/MS Conditions (MRM mode):

      • Ionization mode: Positive Electrospray Ionization (ESI+).

      • MRM Transition: Based on the PubChem data, the precursor ion ([M+H]+) for this compound is m/z 331.3.[3] Product ions are observed at m/z 313.4 (loss of water), 299.3 (loss of methanol), and 107.[3] A suitable MRM transition for quantification would be 331.3 -> 107.0 . A secondary, qualifying transition could be 331.3 -> 313.4 . These transitions should be optimized for collision energy on the specific instrument used.

      • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard with a fixed concentration of the internal standard. The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway

Diacylglycerol_Kinase_Signaling cluster_membrane Plasma Membrane cluster_stimulus cluster_inhibitor PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for Downstream Downstream Signaling PKC->Downstream phosphorylates PA Phosphatidic Acid (PA) DGK->PA produces Receptor GPCR / RTK Receptor->PLC activates Agonist Agonist Agonist->Receptor binds Inhibitor This compound Inhibitor->DGK inhibits

Caption: Inhibition of Diacylglycerol Kinase Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying Solvent Evaporation (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization Derivatization (e.g., TMS) Reconstitution->Derivatization for GC-MS LC_Separation Liquid Chromatography Separation (C18) Reconstitution->LC_Separation for LC-MS/MS GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis Data Analysis and Quantification MS_Detection_GC->Data_Analysis MS_Detection_LC Tandem MS Detection (ESI-MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

Caption: Analytical Workflow for this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-O-hexadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-hexadecyl-2-O-methyl-sn-glycerol is a member of the ether lipid class of molecules, characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. Ether lipids are involved in a variety of cellular functions, including membrane structure and cell signaling. Accurate and sensitive quantification of specific ether lipids like this compound is crucial for understanding their physiological and pathological roles. This document provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Chemical Properties

PropertyValue
Chemical Formula C₂₀H₄₂O₃
Molecular Weight 330.55 g/mol [1]
Exact Mass 330.3134 g/mol
PubChem CID 10936445[1]
Synonyms 1-O-Palmityl-2-O-methyl-sn-glycerol, PMG

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of lipid extraction method is critical for accurate quantification. The following is a modified Bligh-Dyer method, a widely used protocol for total lipid extraction.

Materials:

Protocol:

  • To 100 µL of biological sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) chloroform:methanol solution.

  • Add a known amount of internal standard.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 125 µL of chloroform and vortex for 2 minutes.

  • Add 125 µL of water and vortex for 2 minutes.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow for Lipid Extraction:

G sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is add_cm Add 375 µL Chloroform:Methanol (1:2) add_is->add_cm vortex1 Vortex 15 min add_cm->vortex1 add_c Add 125 µL Chloroform vortex1->add_c vortex2 Vortex 2 min add_c->vortex2 add_w Add 125 µL Water vortex2->add_w vortex3 Vortex 2 min add_w->vortex3 centrifuge Centrifuge (2000 x g, 10 min) vortex3->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry under Nitrogen collect_phase->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Lipid extraction workflow from biological sample to LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters (Reversed-Phase Chromatography):

ParameterRecommended Condition
Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile:Isopropanol (10:90, v/v) with 0.1% formic acid
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The analysis is performed in positive electrospray ionization (ESI) mode.

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound331.3299.310015
This compound331.3107.110020
d5-1-O-hexadecyl-2-O-methyl-sn-glycerol (IS)336.3304.310015

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative Analysis:

A calibration curve should be prepared using a certified standard of this compound, and the concentration of the analyte in the samples is determined by interpolation from this curve after normalization to the internal standard.

ParameterResult
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 105%

These values are representative and should be determined for each specific assay and matrix.

Fragmentation Pattern

The fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 331.3) in the collision cell of the mass spectrometer leads to the formation of specific product ions.

G cluster_frag1 Loss of Methanol cluster_frag2 Cleavage of Glycerol Backbone precursor [M+H]⁺ m/z 331.3 frag1 [M+H - CH₄O]⁺ m/z 299.3 precursor->frag1 CID frag2 [C₇H₁₅O]⁺ m/z 107.1 precursor->frag2 CID

Proposed fragmentation of protonated this compound.

The product ion at m/z 299.3 corresponds to the neutral loss of methanol (CH₃OH) from the precursor ion. The ion at m/z 107.1 is likely formed from the cleavage of the glycerol backbone and subsequent rearrangement.

Signaling Pathway Involvement

1-O-alkyl-glycerols are known precursors in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and other physiological processes. While this compound is not a direct precursor, the closely related 1-O-alkyl-2-acetyl-sn-glycerol is a key intermediate in the de novo pathway of PAF synthesis. Understanding the analytical behavior of this compound can provide insights into the metabolism of related signaling lipids.

G cluster_denovo De Novo Pathway of PAF Biosynthesis cluster_remodeling Remodeling Pathway cluster_signaling Cellular Response AAG 1-O-alkyl-2-acetyl-sn-glycerol PAF Platelet-Activating Factor (PAF) AAG->PAF CDP-choline phosphotransferase PAF_Receptor PAF Receptor PAF->PAF_Receptor Alkyl_PC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine Lyso_PAF Lyso-PAF Alkyl_PC->Lyso_PAF Phospholipase A₂ Lyso_PAF->PAF Acetyl-CoA acetyltransferase G_Protein G-protein Activation PAF_Receptor->G_Protein Downstream Downstream Signaling (e.g., PLC, Ca²⁺ mobilization) G_Protein->Downstream

Simplified overview of the Platelet-Activating Factor (PAF) biosynthesis pathways.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the information on fragmentation and potential biological relevance, will be valuable for researchers in lipidomics, drug development, and related fields. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable the generation of high-quality, reproducible data for this and other related ether lipids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic 1-O-hexadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-O-hexadecyl-2-O-methyl-sn-glycerol is a synthetic ether lipid of significant interest in biomedical research and drug development.[1][2] As an analog of diacylglycerol, it plays a role in cellular signaling pathways and has been investigated for its potential as an anticancer agent.[3][4][5] The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and byproducts with similar physicochemical properties. Therefore, a robust purification method is critical to obtaining a highly pure compound for subsequent in vitro and in vivo studies. This application note describes a detailed protocol for the purification of synthetic this compound using normal-phase high-performance liquid chromatography (NP-HPLC), a technique well-suited for the separation of neutral lipid classes.[6][7][8][9]

Principle of Separation

Normal-phase chromatography separates molecules based on their polarity. A polar stationary phase (e.g., silica) is used with a non-polar mobile phase. Non-polar compounds have a lower affinity for the stationary phase and elute earlier, while more polar compounds are retained longer. In the context of purifying this compound, this technique allows for the effective separation of the target molecule from more polar impurities (e.g., glycerol-based starting materials) and less polar impurities (e.g., non-polar byproducts). Detection of this non-chromophoric lipid is best achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a fraction collector.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A silica-based normal-phase column (e.g., PVA-Sil, 250 x 10 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Crude synthetic this compound

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (B145695) (for sample preparation)

2. Sample Preparation

  • Accurately weigh the crude synthetic product.

  • Dissolve the crude product in a suitable solvent, such as ethanol or the initial mobile phase mixture, to a final concentration of 10-20 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

3. HPLC Method Parameters

The following parameters provide a starting point and may require optimization based on the specific impurity profile of the crude product and the HPLC system used.

ParameterRecommended Setting
Column PVA-Sil, 250 x 10 mm, 5 µm
Mobile Phase A Hexane
Mobile Phase B Isopropanol (IPA)
Flow Rate 4.0 mL/min
Column Temperature 30°C
Injection Volume 500 µL (dependent on concentration and column loading capacity)
ELSD Parameters Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM

Gradient Elution Program:

Time (min)% Mobile Phase A (Hexane)% Mobile Phase B (IPA)
0.0982
20.08020
25.08020
25.1982
35.0982

4. Purification and Post-Purification Analysis

  • Equilibrate the column with the initial mobile phase conditions (98% Hexane, 2% IPA) for at least 10 column volumes or until a stable baseline is achieved.

  • Perform a blank injection (injection of the sample solvent) to identify any system peaks.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak, which is the target compound, this compound.

  • Combine the collected fractions.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

  • Determine the weight of the purified product and calculate the yield.

  • Assess the purity of the final product using an analytical HPLC method, thin-layer chromatography (TLC), or mass spectrometry (MS).

Data Presentation

The following table presents representative data from a purification run. Actual results may vary.

ParameterCrude ProductPurified Product
Appearance Yellowish oilWhite solid
Retention Time (min) 12.512.5
Purity by Analytical HPLC (%) ~85%>98%
Initial Mass (mg) 500-
Final Mass (mg) -415
Recovery Yield (%) -83%

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Synthetic Product dissolve Dissolve in Ethanol (10-20 mg/mL) crude->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject onto NP-HPLC Column filter->inject separate Gradient Elution (Hexane/IPA) inject->separate detect ELSD / CAD Detection separate->detect collect Collect Peak Fraction detect->collect evaporate Evaporate Solvent collect->evaporate analyze Purity Analysis (Analytical HPLC, MS) evaporate->analyze final_product Purified Product (>98% Purity) analyze->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 1-O-Hexadecyl-2-O-methyl-sn-glycerol in Ether Lipid Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its derivatives in the study of ether lipid biosynthesis and associated signaling pathways. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and drug development efforts in oncology and metabolic diseases.

Introduction to Ether Lipids and this compound

Ether lipids are a class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common ester-linked phospholipids.[1] These lipids are integral components of cellular membranes and are involved in critical cellular processes, including membrane fusion, lipid raft formation, and cell signaling.[1][2] Alterations in ether lipid metabolism have been implicated in various diseases, including cancer and neurological disorders.[1][2]

This compound is a synthetic alkylglycerol that serves as a valuable tool for studying ether lipid metabolism and its role in cellular signaling. Its metabolite, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, and other derivatives have been shown to exhibit biological activity, including the inhibition of enzymes like diacylglycerol kinase and antiproliferative effects on cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound derivatives against various cancer cell lines and the inhibition of cytosolic diacylglycerol kinase.

Table 1: Antiproliferative Activity of this compound Derivatives [3]

CompoundCell LineIC50 (µM)
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast Cancer)6.5
A549 (Lung Cancer)12.2
A427 (Lung Cancer)Not specified
T84 (Colon Cancer)Inactive
OVCAR-3 (Ovarian Cancer)4
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast Cancer)17
A549 (Lung Cancer)9
A427 (Lung Cancer)25
T84 (Colon Cancer)Inactive
OVCAR-3 (Ovarian Cancer)12

Table 2: Inhibition of Cytosolic Diacylglycerol Kinase (DGK) [1]

InhibitorIC50 (µM)
1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC)~8.5
This compound (AMG)~15

Signaling and Biosynthetic Pathways

The following diagrams illustrate the general pathway of ether lipid biosynthesis and a proposed signaling pathway involving the inhibition of diacylglycerol kinase by metabolites of this compound.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-O-Alkyl-glycerol-3-P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP reductase Alkyl_Acyl_G 1-O-Alkyl-2-acyl-sn-glycerol Alkyl_G3P->Alkyl_Acyl_G Ether_Lipids Ether Lipids (e.g., Plasmalogens) Alkyl_Acyl_G->Ether_Lipids Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Alkyl_DHAP Acyl_CoA Acyl-CoA Acyl_CoA->DHAP Peroxisome Peroxisome ER Endoplasmic Reticulum

Caption: General pathway of ether lipid biosynthesis.

DGK_Inhibition_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Promotes PA Phosphatidic Acid (PA) DGK->PA AMG This compound (AMG) AMG->DGK Inhibits

Caption: Inhibition of Diacylglycerol Kinase by AMG.

Experimental Protocols

Protocol 1: Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol[4]

This protocol describes the synthesis of a bioactive derivative of this compound.

Materials:

Procedure:

  • Dissolve 24 mg (45.3 µmol) of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol in 2 mL of 2 N ethanolic KOH.

  • Heat the mixture for 4 hours at a bath temperature of 120°C.

  • Cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous ammonium chloride solution.

  • Extract the product with chloroform.

  • Dry the chloroform layer over MgSO4.

  • Concentrate the solution under reduced pressure to obtain the final product.

Protocol 2: Assessment of Antiproliferative Activity in Cancer Cell Lines[3]

This protocol details a method to evaluate the growth-inhibitory effects of this compound derivatives on epithelial cancer cells.

Materials:

  • Epithelial cancer cell lines (e.g., MCF-7, A549, OVCAR-3)

  • Complete cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compounds in the cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include vehicle-only controls.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • At the end of the incubation, add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Protocol 3: In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay[1]

This protocol is for measuring the inhibitory effect of this compound (AMG) on DGK activity.

Materials:

  • WEHI-3B cells or other suitable cell line

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound (AMG)

  • [γ-32P]ATP

  • 1,2-dioleoyl-sn-glycerol (DG)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Culture WEHI-3B cells to the desired confluency.

  • To study the effect on intact cells, pre-incubate the cells with the desired concentration of AMG (e.g., 50 µM) for 30 minutes.

  • Stimulate the cells with 200 nM TPA for 5 minutes to activate cytosolic DGK.

  • For the in vitro assay using cell lysates, prepare cytosolic and microsomal fractions from untreated cells.

  • Set up the kinase reaction mixture containing the cell lysate (cytosolic or microsomal fraction), 1,2-dioleoyl-sn-glycerol, [γ-32P]ATP, and varying concentrations of AMG.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction and extract the lipids.

  • Separate the radiolabeled phosphatidic acid ([32P]PA) from other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of [32P]PA formed using a scintillation counter.

  • Calculate the percentage of DGK inhibition and determine the IC50 value.

Protocol 4: Analysis of Cellular Lipidome Changes by Mass Spectrometry[2][5]

This protocol provides a general workflow for investigating the impact of ether lipid precursors on the overall cellular lipid profile.

Materials:

  • HEp-2 cells or other cell line of interest

  • sn-1-O-hexadecylglycerol (HG) or this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Mass spectrometer (e.g., QTRAP 5500) coupled with liquid chromatography

Procedure:

  • Culture cells in appropriate flasks or plates.

  • Treat the cells with the ether lipid precursor (e.g., 20 µM HG) or a vehicle control (e.g., ethanol) for a specified duration (e.g., 24 hours).[4]

  • After incubation, wash the cells with ice-cold PBS and harvest them.

  • Perform a lipid extraction using a modified Folch method or a similar procedure.[4]

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis.

  • Analyze the lipid species using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Identify and quantify the different lipid classes and species based on their mass-to-charge ratio and retention times.

  • Compare the lipid profiles of treated cells with control cells to identify significant changes in the lipidome.[2]

References

Troubleshooting & Optimization

stability of 1-O-hexadecyl-2-O-methyl-sn-glycerol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of 1-O-hexadecyl-2-O-methyl-sn-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a highly stable molecule. The ether bond at the sn-1 position is chemically robust and resistant to cleavage by acid or alkali hydrolysis, unlike the ester bonds found in diacylglycerols or phospholipids.[1] When stored as a solid at -20°C, the compound is stable for at least two years.[2] For solutions, it is recommended to prepare them fresh. If storage is necessary, solutions can be kept at -20°C for up to one month.[3][4]

Q2: In which solvents is this compound soluble and what are the recommended concentrations?

A2: This lipid is soluble in several organic solvents. As a general principle, lipids are highly soluble in non-polar or weakly polar organic solvents.[5] Specific solubility data for this compound is as follows[2]:

  • Ethanol: >25 mg/mL

  • DMSO: >10 mg/mL

  • DMF: >8.3 mg/mL It has very poor solubility in aqueous buffers like PBS (<50 µg/mL).[2]

Q3: How should I store the compound and its solutions?

A3: Proper storage is crucial to ensure the compound's integrity.

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C for long-term stability (≥ 2 years).[2]

  • Solutions: Prepare solutions fresh for best results.[3] If you must store solutions, aliquot them into tightly sealed vials to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for potentially longer periods (up to 6 months).[4] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate has redissolved.[3]

Q4: What are the potential degradation pathways for this molecule?

A4: While the core structure is very stable, degradation can occur under certain conditions.

  • Oxidation: Although the alkyl chains are saturated, the free hydroxyl group on the glycerol (B35011) backbone could be susceptible to oxidation. It is crucial to use peroxide-free solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize this risk.[6]

  • Solvent-Induced Degradation: Certain solvents can degrade over time and affect the stability of the dissolved compound. For example, chloroform, especially when exposed to air and UV light, can decompose to form phosgene (B1210022) and hydrochloric acid, which can react with the lipid.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound is difficult to dissolve. 1. Incorrect solvent selection.2. Insufficient mixing.3. Compound has precipitated out of solution at low temperature.1. Use a recommended solvent such as Ethanol, DMSO, or DMF.[2]2. Gentle warming (to 37-40°C) and sonication can aid dissolution.3. Warm the vial to room temperature and vortex to ensure the solution is homogeneous before use.[3]
Inconsistent experimental results. 1. Degradation of the compound in solution.2. Repeated freeze-thaw cycles of stock solutions.3. Use of old or impure solvents.1. Prepare solutions fresh before each experiment. If storing, limit storage time and temperature (-20°C or -80°C).2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw damage.[4]3. Use high-purity, HPLC-grade solvents. Test solvents for peroxides if they have been stored for extended periods.[6]
Precipitate forms in cell culture media. The compound has very low aqueous solubility.This is expected due to the lipid's hydrophobic nature.[2] For cell-based assays, initial dissolution in a solvent like DMSO followed by serial dilution in culture media is standard. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).

Stability Data in Different Solvents

While specific, long-term quantitative stability studies for this compound are not extensively published, its chemical structure provides a strong basis for inferring its stability. The ether linkage is significantly more stable than an ester linkage.[1] The following table provides an expected stability profile based on chemical principles. Users are strongly encouraged to perform their own stability assessments for critical applications using the protocol provided below.

SolventStorage ConditionExpected Purity after 1 MonthExpected Purity after 3 Months
Ethanol-20°C, Sealed, Dark> 99%> 98%
DMSO-20°C, Sealed, Dark> 99%> 98%
Chloroform:Methanol (2:1, v/v)-20°C, Sealed, Dark> 98%> 95% (Risk of solvent degradation)
Ethanol4°C, Sealed, Dark> 98%~95%
DMSO4°C, Sealed, Dark> 98%~95%
EthanolRoom Temp (~22°C), Sealed, Dark~97%~90%
DMSORoom Temp (~22°C), Sealed, Dark~97%~90%

Note: Data is illustrative and based on the high chemical stability of alkyl ether lipids. Purity should be confirmed experimentally.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a forced degradation study to determine the stability of the compound in a specific solvent over time.

1. Materials and Reagents:

  • This compound

  • High-purity (HPLC-grade or equivalent) solvents (e.g., Ethanol, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Autosampler vials with Teflon-lined caps

  • HPLC or LC-MS system

  • Analytical column suitable for lipid analysis (e.g., C18 or C8 reversed-phase column)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.

  • Flush the headspace of the stock solution container with inert gas before sealing.

3. Sample Incubation (Stress Conditions):

  • Aliquot the stock solution into multiple autosampler vials (e.g., 500 µL per vial).

  • Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, Room Temperature).

  • Prepare a "Time Zero" (T=0) sample for immediate analysis.

4. Time-Point Analysis:

  • At designated time points (e.g., T=0, 24 hours, 7 days, 14 days, 30 days), retrieve one vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample using a validated analytical method (see below).

5. Analytical Method (HPLC-CAD or LC-MS):

  • System: HPLC with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Acetonitrile/Water (e.g., 90:10)

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10)

  • Gradient: Start with a high percentage of A and ramp up to a high percentage of B to elute the lipid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Settings: Optimize for sensitivity to the analyte. For MS, use ESI in positive ion mode, monitoring for the [M+Na]+ or [M+H]+ adduct.

6. Data Analysis:

  • Calculate the peak area of the parent compound at each time point.

  • Determine the percent remaining by comparing the peak area at a given time point to the peak area at T=0: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Monitor chromatograms for the appearance of new peaks, which would indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_storage 2. Incubation (Stress) cluster_analysis 3. Analysis A Prepare 1 mg/mL Stock Solution B Aliquot into Vials for Each Time Point & Condition A->B C1 -20°C B->C1 C2 4°C B->C2 C3 Room Temp B->C3 D Retrieve Samples at Time Points (0, 1, 7, 30 days) C1->D C2->D C3->D E Analyze via HPLC-CAD or LC-MS D->E F Calculate % Remaining & Identify Degradants E->F

Caption: Experimental workflow for stability testing.

PKC_Inhibition_Pathway cluster_membrane Cell Membrane PLC PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrates Response Cellular Response (e.g., Proliferation, Inflammation) pSubstrate->Response HMG 1-O-hexadecyl-2-O-methyl- sn-glycerol HMG->PKC Inhibits

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.

References

storage conditions for 1-O-hexadecyl-2-O-methyl-sn-glycerol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 1-O-hexadecyl-2-O-methyl-sn-glycerol to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a solid at -20°C or lower. When stored as a powder in a tightly sealed glass container with a Teflon-lined cap, it can be stable for extended periods. If received as a solution in an organic solvent, it should be stored at -20°C for up to one month or at -80°C for up to six months.

Q2: How should I store solutions of this compound for short-term use?

A2: For short-term use, solutions of this compound in a suitable organic solvent can be stored at -20°C. It is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize the risk of oxidation.[1] Before use, allow the solution to equilibrate to room temperature and ensure any precipitated material has redissolved.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] For storage, choose a high-purity solvent in which the compound is readily soluble. Solutions in organic solvents should be stored in glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers.[1]

Q4: Is this compound susceptible to hydrolysis?

A4: The ether bond at the sn-1 position of this compound is significantly more resistant to chemical hydrolysis than the ester bonds found in diacyl glycerols, particularly under neutral to basic conditions.[3][4] While ether lipids are known for their long-term stability compared to ester lipids, prolonged exposure to strong acidic conditions may lead to cleavage of the ether linkage.

Q5: What are the primary degradation pathways I should be concerned about?

A5: The primary degradation concerns for this compound are oxidative damage and, to a lesser extent, acid-catalyzed hydrolysis. Although the saturated hexadecyl chain is less prone to oxidation than unsaturated fatty acid chains, oxidative degradation can still be initiated by factors such as exposure to air (oxygen), light, and trace metal ions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions. Store the compound as a solid at ≤ -20°C or as a solution under inert gas at -80°C. Aliquot solutions to minimize freeze-thaw cycles.
Appearance of unknown peaks in analytical chromatography (TLC, HPLC) Formation of degradation products.Assess the purity of your stock solution using an appropriate analytical method (see Experimental Protocols). Prepare fresh solutions from solid material if degradation is suspected.
Cloudy or precipitated solution after thawing Poor solubility at low temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the compound. If the solvent has evaporated, carefully reconstitute with fresh, high-purity solvent.
Reduced biological activity Degradation of the active compound.Confirm the identity and purity of the compound using techniques like mass spectrometry or NMR. If degradation is confirmed, obtain a fresh batch of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Container Maximum Recommended Duration
Solid (Powder)≤ -20°CAir or Inert GasGlass vial with Teflon-lined capSeveral years
Solution in Organic Solvent-20°CInert Gas (Argon/Nitrogen)Glass vial with Teflon-lined capUp to 1 month
Solution in Organic Solvent-80°CInert Gas (Argon/Nitrogen)Glass vial with Teflon-lined capUp to 6 months

Experimental Protocols

Protocol 1: Assessment of Purity by Thin-Layer Chromatography (TLC)

This protocol provides a straightforward method to qualitatively assess the purity of this compound and detect the presence of less polar degradation products.

Materials:

  • TLC plates (silica gel 60)

  • Developing chamber

  • Solvent system: Hexane:Ethyl Acetate (e.g., 7:3 v/v)

  • Visualization reagent: 50% sulfuric acid in ethanol or a phosphomolybdic acid solution

  • This compound sample

  • Reference standard (if available)

Procedure:

  • Prepare the developing solvent and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and close the lid.

  • On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Spot a small amount of the dissolved this compound sample (and reference standard, if available) onto the starting line.

  • Carefully place the TLC plate into the developing chamber, ensuring the spots are above the solvent level. Close the chamber.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Spray the plate evenly with the visualization reagent.

  • Gently heat the plate on a hotplate until spots appear. The pure compound and any degradation products will appear as distinct spots.

  • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A single, well-defined spot indicates high purity. The presence of additional spots may indicate degradation.

Mandatory Visualizations

Degradation_Pathway This compound This compound Oxidized_Products Oxidized_Products This compound->Oxidized_Products O2, light, metal ions Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products H+ Oxidative_Stress Oxidative_Stress Oxidative_Stress->this compound Acidic_Conditions Acidic_Conditions Acidic_Conditions->this compound

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Purity Assessment cluster_results Outcome Solid Solid TLC TLC Solid->TLC HPLC_MS HPLC_MS Solid->HPLC_MS Solution Solution Solution->TLC Solution->HPLC_MS Pure Pure TLC->Pure Single Spot Degraded Degraded TLC->Degraded Multiple Spots HPLC_MS->Pure Single Peak HPLC_MS->Degraded Multiple Peaks Sample_Received Sample_Received Sample_Received->Solid Store at <= -20°C Sample_Received->Solution Store at -80°C under inert gas

Caption: Workflow for assessing the stability of this compound.

References

avoiding artifacts in mass spectrometry of 1-O-hexadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1-O-hexadecyl-2-O-methyl-sn-glycerol. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common adduct ions I should expect to see for this compound in positive electrospray ionization (+ESI) mass spectrometry?

A1: In +ESI, neutral lipids like this compound typically form several common adduct ions. You should look for the following:

  • [M+H]+ : The protonated molecule.

  • [M+NH4]+ : The ammonium (B1175870) adduct, which is often prominent when ammonium salts are used as mobile phase additives.[1]

  • [M+Na]+ : The sodium adduct, which is frequently observed due to the ubiquitous nature of sodium salts in laboratory glassware and reagents.[1][2]

  • [M+K]+ : The potassium adduct, which can also be present from similar sources as sodium.[1][2]

The relative abundance of these adducts can be influenced by mobile phase composition, system contaminants, and the sample matrix.[1] It is also possible to observe less common adducts, such as ethylamine (B1201723) adducts ([M+C2H8N]+), if acetonitrile (B52724) is used in the mobile phase.[3]

Q2: What are the characteristic in-source fragmentation (ISF) products of this compound?

A2: In-source fragmentation is a common source of artifacts in lipidomics and can lead to misidentification of species.[4][5][6] For this compound, which is an ether lipid, fragmentation can occur through several pathways. Based on general principles of ether fragmentation and available mass spectral data, you may observe the following neutral losses or fragment ions:

  • Loss of the O-methyl group (-CH3OH) : This can result in a fragment ion.

  • Cleavage of the ether bond : This can lead to fragments corresponding to the hexadecyl chain. The fragmentation of ethers can proceed through both heterolytic and homolytic cleavage.[7]

  • Loss of water (-H2O) : This can occur from the glycerol (B35011) backbone.

MS/MS data for the [M+H]+ precursor of this compound (m/z 331.3207) shows fragment ions at m/z 313.4, 299.3, and 107, which can provide clues to its fragmentation pattern.[8]

Q3: My data shows multiple peaks for what I believe is a single compound. What could be the cause?

A3: There are several potential reasons for observing multiple peaks for a single analyte:

  • Multiple Adduct Formation : As mentioned in Q1, your compound can form different adducts ([M+H]+, [M+NH4]+, [M+Na]+, etc.), which will appear as distinct peaks at different m/z values.[1]

  • In-Source Fragmentation : Fragments of your target molecule generated in the ion source can appear as separate peaks, potentially being misidentified as other compounds.[5][9]

  • Isomeric Contamination : Your standard or sample may contain isomers of this compound which may be separated chromatographically.

  • Chromatographic Issues : Poor chromatography can lead to peak splitting or broadening. This can be caused by column contamination, inappropriate mobile phase, or incorrect gradient settings.[10]

Troubleshooting Guides

Issue 1: Inconsistent Adduct Ratios and Poor Quantification

Symptoms:

  • The relative intensities of [M+H]+, [M+NH4]+, and [M+Na]+ adducts vary significantly between runs.

  • Poor reproducibility of quantitative data.

Possible Causes:

  • Inconsistent levels of sodium, potassium, or ammonium ions in the mobile phase or sample.[1]

  • Contamination from glassware or solvents.[11]

  • Changes in ion source conditions.

Troubleshooting Steps:

  • Standardize Mobile Phase Preparation : Use high-purity (LC-MS grade) solvents and additives.[2] Prepare fresh mobile phases regularly.

  • Control Additive Concentration : If aiming for a specific adduct (e.g., [M+NH4]+), ensure a consistent concentration of the corresponding salt (e.g., ammonium acetate) in the mobile phase.[12]

  • Minimize Metal Ion Contamination : Use polypropylene (B1209903) tubes and vials instead of glass where possible to reduce sodium and potassium leaching.[11]

  • Optimize Ion Source Parameters : Ensure consistent ion source settings (e.g., spray voltage, gas flows, and temperatures) across all runs.[10]

  • Data Processing : Sum the peak areas of all major adducts for a given analyte to improve quantitative accuracy.[1]

Issue 2: Suspected In-Source Fragmentation Leading to Misidentification

Symptoms:

  • Presence of unexpected peaks that could correspond to fragments of the target analyte.

  • Underestimation of the target analyte's abundance.

Possible Causes:

  • Harsh ion source conditions (high temperatures or voltages).[9][13]

  • The inherent lability of the analyte.[9]

Troubleshooting Steps:

  • Optimize Ion Source Parameters : Systematically reduce the ion transfer tube temperature and collision energy in the source (e.g., capillary exit or skimmer voltage) to find the softest ionization conditions that maintain adequate signal intensity.[9][13]

  • Use a "Soft" Ionization Technique : Electrospray ionization (ESI) is generally considered a soft ionization technique, but its "softness" can be tuned.[4][11]

  • Chromatographic Separation : Good chromatographic separation can help distinguish between true analytes and in-source fragments, as fragments will co-elute perfectly with the parent molecule.[5][6]

  • Tandem Mass Spectrometry (MS/MS) : Use MS/MS to confirm the origin of suspected fragment ions. The precursor ion for these fragments should be the molecular ion of your target analyte.

Quantitative Data Summary

The following table summarizes the common adducts and a known fragment of this compound. The exact mass is calculated for the specified chemical formula C20H42O3.

Ion TypeChemical FormulaExact Mass (m/z)Notes
[M+H]+ [C20H43O3]+331.3207Protonated molecule.[8]
[M+NH4]+ [C20H46NO3]+348.3472Ammonium adduct. Often abundant with ammonium acetate (B1210297) in mobile phase.[1]
[M+Na]+ [C20H42NaO3]+353.3026Sodium adduct. Common contaminant.[1]
[M+K]+ [C20H42KO3]+369.2765Potassium adduct. Common contaminant.[1]
Fragment Ion -313.4Observed in MS/MS of [M+H]+, potentially corresponding to loss of water.[8]

Experimental Protocols

Protocol 1: Optimized LC-MS Method for Minimizing Artifacts

This protocol provides a starting point for analyzing this compound while minimizing adduct variability and in-source fragmentation.

1. Sample Preparation:

  • Perform lipid extraction using a standard method such as a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction to remove interfering matrix components.[2]
  • Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 isopropanol/acetonitrile).
  • Use an internal standard for accurate quantification.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[12]
  • Mobile Phase A: 60:40 Acetonitrile/Water with 10 mM Ammonium Acetate.[12]
  • Mobile Phase B: 90:10 Isopropanol/Acetonitrile with 10 mM Ammonium Acetate.[12]
  • Gradient: A suitable gradient to ensure separation from other lipid classes. For example:
  • 0-2 min: 30% B
  • 2-15 min: Ramp to 100% B
  • 15-20 min: Hold at 100% B
  • 20.1-25 min: Return to 30% B for re-equilibration.
  • Flow Rate: 0.3 mL/min.[12]
  • Column Temperature: 40°C.[12]

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (+ESI).
  • Initial Ion Source Parameters (to be optimized):
  • Spray Voltage: 3.5 kV.[9]
  • Sheath Gas Flow Rate: 10 (arbitrary units).
  • Auxiliary Gas Flow Rate: 5 (arbitrary units).[9]
  • Ion Transfer Tube Temperature: Start at a lower temperature (e.g., 250°C) and increase if desolvation is incomplete.[13]
  • In-source Collision Induced Dissociation (CID) / Skimmer Voltage: Start at a low value (e.g., 0-5 V) and gradually increase only if necessary for sensitivity, while monitoring for fragmentation.
  • Mass Analyzer: Acquire full scan data (e.g., m/z 150-1000) and targeted MS/MS data on the expected precursor ions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sp1 Lipid Extraction (e.g., MTBE method) sp2 Solvent Evaporation sp1->sp2 sp3 Reconstitution in Injection Solvent sp2->sp3 lc Reversed-Phase LC Separation sp3->lc Injection ms Positive ESI-MS Detection lc->ms da1 Peak Picking & Integration ms->da1 da2 Adduct & Fragment Identification da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for LC-MS analysis.

Artifact_Formation_Pathway cluster_adducts Adduct Formation cluster_isf In-Source Fragmentation Analyte This compound (Analyte 'M') Adduct_H [M+H]+ Analyte->Adduct_H Adduct_NH4 [M+NH4]+ Analyte->Adduct_NH4 Adduct_Na [M+Na]+ Analyte->Adduct_Na Fragment1 [M-H2O+H]+ Analyte->Fragment1 Fragment2 Other Fragments Analyte->Fragment2 Detected_Ions Multiple Detected Ions (Potential Artifacts) Adduct_H->Detected_Ions Detected in MS1 Adduct_NH4->Detected_Ions Detected in MS1 Adduct_Na->Detected_Ions Detected in MS1 Fragment1->Detected_Ions Detected in MS1 Fragment2->Detected_Ions Detected in MS1

Caption: Artifact formation pathways in ESI-MS.

References

Technical Support Center: Deacetylation of 1-O-hexadecyl-2-O-methyl-sn-glycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the deacetylation of acetylated 1-O-hexadecyl-2-O-methyl-sn-glycerol derivatives. The primary method described is a robust base-catalyzed hydrolysis (saponification).

Experimental Protocol: Base-Catalyzed Deacetylation

This protocol is adapted from a standard procedure for the deacetylation of similar ether lipid derivatives and employs strong alkaline conditions to efficiently remove the acetyl group.[1]

Materials:

Procedure:

  • Dissolution: Dissolve the acetylated starting material (e.g., 24 mg, 45.3 µmol) in 2 N ethanolic KOH (e.g., 2 mL).[1] Ensure complete dissolution.

  • Reaction: Heat the mixture in a sealed vessel to 120 °C (bath temperature) for 4 hours.[1] The reaction should be carried out in a well-ventilated fume hood.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by adding saturated aqueous ammonium chloride solution until the pH is approximately 7.[1]

  • Extraction: Extract the product from the neutralized mixture using an organic solvent like chloroform or DCM.[1] Perform the extraction three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Purify the resulting crude product. Thin-layer chromatography (TLC) is a common method for purification of lipid species.[2] For larger scales, silica (B1680970) gel column chromatography can be employed.

Quantitative Data Summary

The following table summarizes the reaction conditions based on a published protocol for a structurally related compound.[1]

ParameterValue
Reagent 2 N Potassium Hydroxide (KOH) in Ethanol
Temperature 120 °C (bath temperature)
Reaction Time 4 hours
Example Substrate Scale 24 mg (45.3 µmol)
Solvent Volume 2 mL
Neutralizing Agent Saturated aqueous Ammonium Chloride
Extraction Solvent Chloroform

Experimental Workflow

G sub_start Dissolve Acetylated Lipid in Ethanolic KOH heat Heat Reaction Mixture (120°C, 4h) sub_start->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with sat. aq. NH4Cl cool->neutralize extract Extract with Chloroform (3x) neutralize->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (e.g., TLC, Column Chromatography) concentrate->purify product Isolated Deacetylated Product purify->product

Caption: Workflow for the deacetylation of an ether lipid derivative.

Troubleshooting Guide

This section addresses specific issues that may arise during the deacetylation experiment.

Issue / Question Possible Cause & Solution
My reaction is incomplete, even after 4 hours. What should I do? Cause: Insufficient base, low temperature, or poor solubility of the starting material. Solution: 1. Verify Temperature: Ensure your heating bath is accurately calibrated to 120 °C.[1] 2. Check Base: Confirm the concentration of your ethanolic KOH solution. If it is old, it may have degraded. Prepare a fresh solution. 3. Extend Time: If temperature and reagents are correct, you can extend the reaction time. Monitor progress every 1-2 hours using Thin-Layer Chromatography (TLC). 4. Improve Solubility: If the substrate is not fully dissolved at the start, the reaction will be slow. A small amount of a co-solvent like toluene (B28343) might help, though this may require adjusting the reaction temperature.
I am getting a very low yield of my final product. Why? Cause: Product degradation, incomplete reaction, or losses during the workup and extraction phase. Solution: 1. Assess Stability: While ether lipids are generally stable to base, exceptionally harsh conditions could cause degradation.[3] If you suspect this, consider a milder method (see FAQs). 2. Extraction Efficiency: Ensure you are performing at least three separate extractions with fresh solvent to fully recover the product from the aqueous layer.[1] 3. Avoid Emulsions: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break the phases.[4]
How do I effectively monitor the progress of the reaction? Cause: Need for real-time assessment to avoid over-running or under-running the reaction. Solution: Use Thin-Layer Chromatography (TLC) . Prepare a TLC plate by spotting: 1. Your acetylated starting material (SM). 2. A co-spot of the SM and the reaction mixture. 3. The reaction mixture.Develop the plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate). The deacetylated product will be more polar and have a lower Rf value than the starting material. The reaction is complete when the starting material spot has completely disappeared.
The purification by chromatography is not working well. What can I do? Cause: Poor separation between the product and remaining starting material or byproducts. Solution: 1. Optimize TLC: Before running a column, optimize your solvent system using TLC to achieve good separation (ΔRf > 0.2) between your product and any impurities. 2. Silica Gel Activity: Ensure your silica gel is properly activated if needed. For lipids, sometimes deactivating the silica slightly with water or triethylamine (B128534) can prevent streaking and improve separation. 3. Alternative Methods: For very similar compounds, preparative HPLC can offer higher resolution.[5]

Troubleshooting Logic

G start Check Reaction Progress by TLC incomplete Reaction Incomplete (SM remains) start->incomplete SM spot visible workup_issue Reaction Complete, Issue with Workup/Yield start->workup_issue SM spot gone sol1 Extend Time / Increase Temp Check Base Concentration incomplete->sol1 emulsion Emulsion During Extraction? workup_issue->emulsion sol2 Add Brine (sat. NaCl) emulsion->sol2 Yes low_yield Low Yield After Purification emulsion->low_yield No sol3 Re-extract Aqueous Layer Check for Product Degradation low_yield->sol3

Caption: Decision tree for troubleshooting the deacetylation process.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism for this deacetylation reaction? A: This reaction is a saponification, which is a base-promoted hydrolysis of an ester.[6][7] The hydroxide ion (OH⁻) from KOH acts as a nucleophile and attacks the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond to release an alcohol (the deacetylated glycerol (B35011) derivative) and a carboxylate salt (potassium acetate).[7]

Q2: Are the ether linkages in my molecule stable under these strong basic conditions? A: Yes, ether linkages are chemically robust and generally stable to alkaline hydrolysis.[3] This stability is precisely why saponification is a standard method used to cleave ester-linked lipids without affecting ether bonds.[4]

Q3: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH)? A: Yes, NaOH can be used as a substitute for KOH in saponification reactions.[4] You should use it at the same molar concentration (e.g., 2 N in ethanol) to achieve a similar reaction rate.

Q4: Are there any milder, alternative methods for deacetylation? A: While strong base at high temperature is very effective, milder conditions can be used if your molecule has other base-sensitive functional groups. These methods include using weaker bases like potassium carbonate (K₂CO₃) in methanol (B129727) at room temperature or reflux, or exploring enzymatic deacetylation.[8][9] However, for a simple acetyl group on an otherwise stable ether lipid, the protocol provided is reliable and efficient.

Q5: My final product needs to be extremely pure. What is the best purification strategy? A: For the highest purity, a multi-step approach is recommended. After initial workup, perform silica gel column chromatography to remove the bulk of any impurities. Following the column, fractions containing the product can be combined, concentrated, and subjected to a final purification step like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to achieve high purity.[2][5]

References

Validation & Comparative

A Comparative Analysis of 1-O-hexadecyl-2-O-methyl-sn-glycerol and ET-18-OCH3 (Edelfosine) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Ether Lipids with Anti-Cancer Potential

In the landscape of anti-cancer drug development, ether lipids have emerged as a promising class of compounds that target cell membranes rather than DNA, offering a distinct mechanism of action compared to traditional chemotherapeutics. This guide provides a detailed comparison of two key ether lipids: 1-O-hexadecyl-2-O-methyl-sn-glycerol and the well-studied clinical candidate ET-18-OCH3, also known as edelfosine (B1662340). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of their mechanisms and potential therapeutic applications.

At a Glance: Key Differences and Similarities

FeatureThis compoundET-18-OCH3 (Edelfosine)
Primary Mechanism of Action Inhibition of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK)Induction of apoptosis via clustering of Fas/CD95 death receptors in lipid rafts
Molecular Target Intracellular signaling enzymesCell membrane microdomains (lipid rafts) and death receptors
Known Anti-Cancer Activity Antiproliferative effects demonstrated in various cancer cell lines (data primarily on derivatives)Broad-spectrum anti-cancer activity in vitro and in vivo; has undergone clinical trials
Selectivity Under investigationSelective against tumor cells, sparing normal cells

Performance Data: A Quantitative Comparison of Antiproliferative Activity

Direct comparative studies on the parent compound this compound are limited. However, data on its derivatives provide valuable insights into its potential efficacy. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for derivatives of this compound and edelfosine against various cancer cell lines. It is important to note that these values were obtained from different studies and experimental conditions may have varied.

Cell LineCancer Type1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol IC50 (µM)[1]1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol IC50 (µM)[1]ET-18-OCH3 (Edelfosine) IC50 (µM)
OVCAR-3 Ovarian Cancer12[1]4[1]24[1]
MCF-7 Breast Cancer17[1]6.5 - 8.3[2]Data not available in cited sources
A549 Lung Cancer9[1]6.5 - 8.3[2]Data not available in cited sources
A427 Lung Cancer25[1]6.5 - 8.3[2]Data not available in cited sources
T84 Colon Cancer>30 (inactive)[1]12.2Noted to be highly sensitive

Delving into the Mechanisms: Signaling Pathways

The two ether lipids exert their anti-cancer effects through distinct signaling pathways.

ET-18-OCH3 (Edelfosine): Inducing Apoptosis through Lipid Raft Reorganization

Edelfosine's primary mechanism involves its accumulation in the plasma membrane's lipid rafts. This accumulation leads to the clustering of the Fas/CD95 death receptor within these microdomains, initiating the apoptotic cascade independent of its natural ligand, FasL.

edelfosine_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm edelfosine Edelfosine lipid_raft Lipid Raft edelfosine->lipid_raft Accumulates in fas Fas/CD95 lipid_raft->fas Recruits & Clusters disc DISC (Death-Inducing Signaling Complex) fas->disc Forms procaspase8 Pro-caspase-8 disc->procaspase8 Recruits caspase8 Caspase-8 procaspase8->caspase8 Activation caspase_cascade Caspase Cascade caspase8->caspase_cascade Initiates apoptosis Apoptosis caspase_cascade->apoptosis

Figure 1. Signaling pathway of ET-18-OCH3 (Edelfosine).

This compound: Targeting Intracellular Kinases

This compound acts intracellularly by inhibiting two key enzymes: Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). Inhibition of DGK leads to an accumulation of diacylglycerol (DAG), a crucial second messenger. While DAG is a known activator of conventional and novel PKC isoforms, the net effect of this compound appears to be the modulation of PKC-mediated signaling pathways that are critical for cell proliferation and survival.

hmg_pathway cluster_cell Cancer Cell hmg This compound dgk Diacylglycerol Kinase (DGK) hmg->dgk Inhibits pkc Protein Kinase C (PKC) hmg->pkc Inhibits dag Diacylglycerol (DAG) dgk->dag Phosphorylates pa Phosphatidic Acid (PA) dag->pa dag->pkc Activates proliferation Cell Proliferation pkc->proliferation Regulates survival Cell Survival pkc->survival Regulates

Figure 2. Signaling pathway of this compound.

Experimental Protocols: Measuring Antiproliferative Activity

The antiproliferative activity of these compounds is typically assessed using cell viability assays, such as the MTT assay. Below is a generalized experimental workflow.

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates and allow to adhere overnight. B 2. Compound Treatment Treat cells with various concentrations of the ether lipid for a defined period (e.g., 48-72 hours). A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. Live cells convert MTT to formazan (B1609692) crystals. B->C D 4. Solubilization Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO). C->D E 5. Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. D->E F 6. Data Analysis Calculate cell viability as a percentage of the untreated control and determine the IC50 value. E->F

Figure 3. Generalized workflow for an MTT-based cell proliferation assay.

Detailed Methodologies:

While specific parameters can vary between laboratories, a typical protocol for determining the IC50 values of these ether lipids would involve the following steps:

  • Cell Culture: The cancer cell lines of interest are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Preparation and Treatment: Stock solutions of the ether lipids are prepared in a suitable solvent (e.g., DMSO or ethanol). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle alone.

  • Incubation: The plates are incubated for a specified duration, typically ranging from 48 to 72 hours.

  • MTT Assay: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting a dose-response curve and using non-linear regression analysis.

Conclusion and Future Directions

Both this compound and ET-18-OCH3 (edelfosine) demonstrate promising anti-cancer properties, albeit through different mechanisms of action. Edelfosine is a well-characterized compound with a clear mechanism involving the induction of apoptosis through the Fas/CD95 pathway and has progressed to clinical trials. Its selectivity for cancer cells is a significant advantage.

This compound and its derivatives show potent antiproliferative activity in vitro, targeting key intracellular signaling kinases, PKC and DGK. This dual-inhibitory action presents an interesting therapeutic strategy. However, more research is needed to fully elucidate the downstream signaling events and to evaluate the in vivo efficacy and selectivity of the parent compound. Direct, head-to-head comparative studies under standardized conditions are crucial to accurately assess the relative potency and therapeutic potential of these two ether lipids.

For drug development professionals, the distinct mechanisms of these compounds offer different avenues for therapeutic intervention. Edelfosine's membrane-targeting action may be particularly effective against tumors resistant to conventional DNA-damaging agents. The intracellular targeting of signaling pathways by this compound could be exploited in cancers where PKC and DGK signaling is dysregulated. Further investigation into the synergistic potential of these ether lipids with existing cancer therapies is also a promising area for future research.

References

A Comparative Guide to 1-O-hexadecyl-2-O-methyl-sn-glycerol and its Acyl Analog in Lipid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, the subtle structural differences between molecules can lead to profound functional divergences. This guide provides a detailed comparison of two structurally related glycerol (B35011) derivatives: the ether lipid, 1-O-hexadecyl-2-O-methyl-sn-glycerol, and its acyl analog, 1-O-hexadecyl-2-O-acetyl-sn-glycerol. Understanding their distinct properties and biological activities is crucial for researchers designing experiments in lipidomics, cell signaling, and cancer biology.

Executive Summary

This guide delves into the comparative analysis of this compound and its acyl counterpart, focusing on their physicochemical properties, metabolic stability, and their differential effects on key signaling enzymes, namely Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). A key takeaway is the enhanced metabolic stability of the ether linkage in this compound compared to the more labile ester linkage in its acyl analog. This stability has significant implications for their respective biological half-lives and downstream signaling effects. While both molecules are recognized as inhibitors of critical signaling kinases, their potency and mechanisms of action can differ, influencing their potential as therapeutic agents and research tools.

Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of these lipids is essential for their application in experimental settings. The following table summarizes their key properties.

PropertyThis compound1-O-hexadecyl-2-O-acetyl-sn-glycerol
Synonyms 1-O-Palmityl-2-O-methyl-sn-glycerol1-Hexadecyl-2-acetyl-sn-glycerol, HAG
Molecular Formula C₂₀H₄₂O₃C₂₁H₄₂O₄
Molecular Weight 330.55 g/mol 358.56 g/mol
Linkage at sn-1 EtherEther
Group at sn-2 Methyl (ether-linked)Acetyl (ester-linked)
Solubility Soluble in ethanol (B145695)Soluble in ethanol, acetone

Comparative Biological Activity

The primary distinction in the biological activity of these two molecules lies in their interaction with cellular signaling pathways, largely dictated by the nature of the chemical bond at the sn-2 position.

Metabolic Stability

The ether bond in this compound is chemically more stable and resistant to enzymatic cleavage by lipases compared to the ester bond in 1-O-hexadecyl-2-O-acetyl-sn-glycerol. This increased stability results in a longer intracellular half-life for the ether lipid, allowing for more sustained biological effects. The acyl analog, conversely, is more susceptible to hydrolysis, which can lead to a more transient signaling profile.

cluster_ether This compound cluster_acyl 1-O-hexadecyl-2-O-acetyl-sn-glycerol Ether_Lipid This compound (Ether Linkage at sn-2) Resistant Resistant to Lipase Cleavage Ether_Lipid->Resistant Stable Ether Bond Acyl_Analog 1-O-hexadecyl-2-O-acetyl-sn-glycerol (Ester Linkage at sn-2) Susceptible Susceptible to Lipase Cleavage Acyl_Analog->Susceptible Labile Ester Bond

Caption: Comparative Metabolic Stability.
Antiproliferative Effects

Studies have demonstrated the antiproliferative activity of ether lipids against various cancer cell lines. While direct comparative data for 1-O-hexadecyl-2-O-acetyl-sn-glycerol is limited, research on derivatives of this compound highlights its potential as an anticancer agent. For instance, glycosylated derivatives of this ether lipid have shown significant inhibitory effects on the proliferation of several cancer cell lines.[1][2][3]

Cell LineCompoundIC₅₀ (µM)Reference
OVCAR-31-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol4[1][2][3]
MCF-71-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol6.5-8.3[1][2]
A5491-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol6.5-8.3[1][2]
A4271-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol6.5-8.3[1][2]
T841-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol>30[1][2]

Note: The data presented is for a glycosylated derivative of this compound.

Enzyme Inhibition

Both lipids are known to interact with and inhibit key enzymes in lipid signaling pathways, but their specificities and potencies can differ.

Protein Kinase C (PKC)

1-O-hexadecyl-2-O-acetyl-sn-glycerol is described as a diacylglycerol (DAG) antagonist and a PKC inhibitor.[4][5] It likely competes with the endogenous PKC activator, DAG, for its binding site on the enzyme. The ether analog, this compound, and its derivatives also exhibit inhibitory effects on PKC. The replacement of the readily hydrolyzable ester group with a stable ether group can lead to more sustained inhibition.

PKC Protein Kinase C (PKC) DAG Diacylglycerol (DAG) (Endogenous Activator) DAG->PKC Activates Ether_Lipid This compound Ether_Lipid->PKC Inhibits Acyl_Analog 1-O-hexadecyl-2-O-acetyl-sn-glycerol Acyl_Analog->PKC Inhibits (as DAG antagonist)

Caption: PKC Inhibition Pathway.

Diacylglycerol Kinase (DGK)

This compound has been shown to be an inhibitor of diacylglycerol kinase (DGK). One study reported an IC₅₀ value of approximately 15 µM for the inhibition of cytosolic DGK by this ether lipid.[6][7] DGK is responsible for phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG signaling. Inhibition of DGK by the ether lipid would lead to a sustained DAG signal. Information on the direct inhibitory effect of the acetyl analog on DGK is less clear, though it is known to be a poor substrate for the enzyme.[8][9]

EnzymeInhibitorIC₅₀ (µM)Cell LineReference
Cytosolic Diacylglycerol KinaseThis compound~15WEHI-3B[6][7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the antiproliferative effects of the lipid compounds.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • Lipid compounds (dissolved in a suitable solvent, e.g., ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Prepare serial dilutions of the lipid compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the lipid compounds or vehicle control.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11][12][13]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vitro Protein Kinase C (PKC) Assay

This protocol measures the direct inhibitory effect of the lipid compounds on PKC activity.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Lipid activators (phosphatidylserine and diacylglycerol)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Lipid compounds

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, lipid activators, and the PKC substrate.[14]

  • Add the lipid inhibitor (this compound or its acyl analog) at various concentrations.

  • Initiate the reaction by adding the purified PKC enzyme and [γ-³²P]ATP.[14]

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).[14]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[14]

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[14]

  • Measure the radioactivity on the P81 papers using a scintillation counter to quantify the amount of ³²P incorporated into the substrate.

  • Calculate the percentage of PKC inhibition and determine the IC₅₀ values.

In Vitro Diacylglycerol Kinase (DGK) Assay

This protocol assesses the inhibitory effect of the lipid compounds on DGK activity.

Materials:

  • Source of DGK (e.g., cell lysate or purified enzyme)

  • Diacylglycerol (DAG) substrate

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • Lipid compounds

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the assay buffer and DAG substrate.

  • Add the lipid inhibitor (this compound or its acyl analog) at various concentrations.

  • Initiate the reaction by adding the DGK enzyme source and [γ-³²P]ATP.[15]

  • Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).[16]

  • Stop the reaction by adding a chloroform:methanol mixture to extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the product, phosphatidic acid (PA), from the substrate and ATP.[15]

  • Visualize and quantify the amount of [³²P]PA using a phosphorimager or autoradiography.

  • Calculate the percentage of DGK inhibition and determine the IC₅₀ values.

Conclusion

The choice between this compound and its acyl analog in lipid studies depends critically on the experimental goals. The ether lipid offers greater metabolic stability, making it a suitable tool for studying long-term cellular effects and for potential therapeutic applications where sustained action is desired. Its inhibitory action on DGK provides a specific mechanism for manipulating DAG signaling pathways. In contrast, the acyl analog, being a closer mimic of endogenous diacylglycerols and susceptible to metabolic degradation, is more appropriate for studying transient signaling events and for dissecting the immediate downstream effects of PKC activation. Researchers should carefully consider these differences in stability and enzyme specificity when designing their experiments and interpreting their results.

Start Start: Design Lipid Signaling Experiment Question Goal: Long-term or Transient Effect? Start->Question Ether_Choice Choose this compound (Metabolically Stable) Question->Ether_Choice Long-term Acyl_Choice Choose 1-O-hexadecyl-2-O-acetyl-sn-glycerol (Metabolically Labile) Question->Acyl_Choice Transient Experiment Perform Experiment (e.g., Cell Viability, Kinase Assay) Ether_Choice->Experiment Acyl_Choice->Experiment Analysis Analyze and Interpret Data Experiment->Analysis

Caption: Experimental Design Flowchart.

References

A Comparative Guide to the Antiproliferative Effects of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiproliferative effects of the synthetic ether lipid, 1-O-hexadecyl-2-O-methyl-sn-glycerol, and its derivatives. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug discovery.

Overview of this compound and Related Ether Lipids

This compound belongs to a class of synthetic antitumor ether lipids (AELs) that have garnered significant interest for their selective cytotoxicity against cancer cells.[1] Unlike traditional chemotherapeutic agents that primarily target DNA, these ether lipids exert their effects mainly at the cell membrane.[2][3][4] Structural modifications to the glycerol (B35011) backbone, particularly at the sn-2 and sn-3 positions, have led to the development of various analogs with distinct mechanisms of action and varying degrees of potency.[1][5] This guide will focus on the parent compound and its glycosylated derivatives, which represent a promising new class of antitumor agents known as Glycosylated Antitumor Ether Lipids (GAELs).[1]

Comparative Antiproliferative Activity

The antiproliferative and cytotoxic activities of this compound and its analogs have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below, providing a quantitative comparison of their potency.

Table 1: Antiproliferative Activity (IC50, µM) of this compound Analogs in Epithelial Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)A427 (Lung)T84 (Colon)OVCAR-3 (Ovarian)
Compound 4 ¹91725>3012
Compound 5 ²6.512.212.212.24

¹1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol ²1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol

Table 2: Comparative Antiproliferative Activity (IC50, µM) against OVCAR-3 Ovarian Cancer Cells

CompoundIC50 (µM)
Compound 4 ¹12
Compound 5 ²4
ET-18-OCH₃ ³24
Hexadecylphosphocholine >30
Erucylphosphocholine >30

¹1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol ²1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol ³Edelfosine

The data clearly indicates that the glycosylated derivatives of this compound, particularly the amino-glucosyl derivative (Compound 5), exhibit potent antiproliferative activity against a range of epithelial cancer cell lines.[6][7] Notably, these compounds are significantly more effective than the well-known alkylphosphocholine, ET-18-OCH₃ (Edelfosine), and other phosphocholine-containing ether lipids in OVCAR-3 cells.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antiproliferative effects of these ether lipids.

Cell Lines and Culture
  • Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), A427 (human lung adenocarcinoma), T84 (human colon carcinoma), and OVCAR-3 (human ovarian adenocarcinoma) are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO₂.

Synthesis of Glycosylated Analogs

The glycosylated analogs of this compound are synthesized through a multi-step process. For example, 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 4) is synthesized by reacting 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with this compound, followed by deacetylation.[6][7] The N-acetyl group can then be removed to form the more potent amino derivative, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 5).[6][7]

Antiproliferation and Cytotoxicity Assays

Microtetrazolium (MTT) or MTS Assay:

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Reagent Addition: MTT or MTS reagent is added to each well and incubated for 2-4 hours.

  • Measurement: The absorbance of the resulting formazan (B1609692) product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The IC50 value is then calculated from the dose-response curve.

Clonogenic Assay:

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded in 6-well plates.

  • Drug Treatment: Cells are treated with the test compounds for a defined period.

  • Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed.

  • Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.

Mechanism of Action and Signaling Pathways

The antiproliferative effects of this compound and its analogs are mediated through distinct signaling pathways, setting them apart from conventional chemotherapeutics.

Inhibition of the MAPK Signaling Pathway (Non-Glycosylated Ether Lipids)

The parent compound and its non-glycosylated analogs have been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, a critical pathway for cell proliferation.[8][9][10] This inhibition is not a direct effect on the enzymes themselves but rather an interference with the activation of Raf-1, a key upstream kinase. Specifically, these ether lipids disrupt the association of Raf-1 with the cell membrane, preventing its activation and the subsequent phosphorylation cascade.[8][10]

MAPK_Pathway_Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf1_cyto Raf-1 (Cytosol) Ras->Raf1_cyto Activation Raf1_mem Raf-1 (Membrane) Raf1_cyto->Raf1_mem Translocation MEK MEK Raf1_mem->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation EtherLipid 1-O-hexadecyl-2-O-methyl- sn-glycerol EtherLipid->Raf1_cyto Inhibits Translocation

Caption: Inhibition of the MAPK signaling pathway by this compound.

Paraptosis-Like Cell Death (Glycosylated Ether Lipids - GAELs)

The glycosylated derivatives (GAELs) induce a unique, non-apoptotic form of programmed cell death that resembles paraptosis.[11] This process is independent of caspases and mitochondrial involvement.[11][12] The proposed mechanism involves the uptake of GAELs via endocytosis, leading to the perturbation of endocytic vesicle maturation and the formation of large acidic vacuoles.[12] The subsequent release of cathepsins from these vacuoles into the cytosol triggers a cell death cascade.[12]

GAEL_Mechanism GAEL GAEL Endocytosis Endocytosis GAEL->Endocytosis CellMembrane Cell Membrane EarlyEndosome Early Endosome Endocytosis->EarlyEndosome VacuoleFormation Formation of Large Acidic Vacuoles EarlyEndosome->VacuoleFormation Perturbation of maturation CathepsinRelease Cathepsin Release into Cytosol VacuoleFormation->CathepsinRelease CellDeath Paraptosis-Like Cell Death CathepsinRelease->CellDeath Apoptosis Apoptosis-Independent

Caption: Proposed mechanism of action for Glycosylated Antitumor Ether Lipids (GAELs).

Experimental Workflow

The general workflow for evaluating the antiproliferative effects of these compounds is outlined below.

Experimental_Workflow Start Start Synthesis Synthesis of Ether Lipid Analogs Start->Synthesis Treatment Treatment with Test Compounds Synthesis->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment Assay Antiproliferation/ Cytotoxicity Assay (e.g., MTT, Clonogenic) Treatment->Assay DataAnalysis Data Analysis (IC50 Determination) Assay->DataAnalysis Mechanism Mechanism of Action Studies (Optional) DataAnalysis->Mechanism End End DataAnalysis->End Mechanism->End

Caption: General experimental workflow for antiproliferative studies of ether lipids.

Conclusion

This compound and its analogs, particularly the glycosylated derivatives, represent a distinct and potent class of antiproliferative agents. Their unique mechanisms of action, which differ from traditional DNA-damaging agents, make them promising candidates for further investigation, especially in the context of drug-resistant cancers. The data presented in this guide highlights the superior activity of amino-glycosylated ether lipids and provides a foundation for future research and development in this area.

References

A Comparative Guide to the Biological Activity of 1-O-Hexadecyl-2-O-methyl-sn-glycerol and Other Ether Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its derivatives against other notable ether lipids. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Overview of Ether Lipids

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which confers greater metabolic stability compared to the more common ester-linked lipids.[1] This structural feature is the foundation for a diverse range of biological activities, from potent anticancer effects to the modulation of cellular signaling pathways. This guide focuses on this compound and its derivatives, placing their activities in the context of other well-researched ether lipids like the antitumor agent Edelfosine (ET-18-OCH3) and naturally occurring alkylglycerols.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the quantitative data on the biological activities of this compound derivatives and other ether lipids, primarily focusing on their antiproliferative and enzyme-inhibitory effects.

Table 1: Antiproliferative Activity (IC50 values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)A427 (Lung Cancer)T84 (Colon Cancer)OVCAR-3 (Ovarian Cancer)
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol17[2][3]9[2][3]25[2][3]>30[2][3]12[3][4]
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol6.5 - 12.2[2][3]6.5 - 12.2[2][3]6.5 - 12.2[2][3]6.5 - 12.2[2][3]4[3][4]
ET-18-OCH3 (Edelfosine)----24[3][4]
Hexadecylphosphocholine---->30[3][4]
Erucylphosphocholine---->30[3][4]

Table 2: Inhibition of Diacylglycerol Kinase (DGK)

CompoundIC50 (µM)Cell Line
1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC)~8.5[5]WEHI-3B
This compound (AMG)~15[5]WEHI-3B
Sphingosine>50[5]WEHI-3B
R59022 (Specific DGK inhibitor)<10[5]WEHI-3B

In-Depth Look at Biological Activities and Mechanisms of Action

Antiproliferative and Cytotoxic Effects

Glycosylated derivatives of this compound have demonstrated significant antiproliferative activity against a range of epithelial cancer cell lines.[2][3][4] Notably, the 2'-amino-2'-deoxy-β-D-glucopyranosyl derivative shows potent and broad-spectrum activity, with IC50 values in the low micromolar range.[2][3] In OVCAR-3 ovarian cancer cells, this compound was significantly more potent than the well-established antitumor ether lipid, ET-18-OCH3.[3][4]

The proposed mechanism for some glycosylated antitumor ether lipids (GAELs) involves a non-apoptotic, paraptosis-like cell death.[6] This process is characterized by the formation of large cytoplasmic vacuoles and is independent of caspase activation, suggesting a distinct mechanism from many conventional chemotherapeutic agents.[6]

In contrast, the prototypical antitumor ether lipid, ET-18-OCH3 (Edelfosine) , induces apoptosis selectively in tumor cells while sparing normal cells.[4][7] Its mechanism involves incorporation into the cell membrane and subsequent intracellular activation of the Fas/CD95 death receptor, a novel mechanism for an anticancer drug.[1][4]

Enzyme Inhibition: Targeting Diacylglycerol Kinase

This compound and its phosphocholine (B91661) derivative (ET-16-OCH3-GPC) have been shown to inhibit diacylglycerol kinase (DGK).[5] DGK is a critical enzyme in lipid signaling, converting diacylglycerol (DAG) to phosphatidic acid. By inhibiting DGK, these ether lipids can modulate the levels of these two important second messengers, thereby influencing downstream signaling pathways that control cell proliferation and survival. The IC50 values for DGK inhibition are in the micromolar range, suggesting a potentially significant physiological role.[5]

Effects on Platelet Aggregation

While some ether lipids, like Platelet-Activating Factor (PAF), are potent inducers of platelet aggregation, derivatives of this compound have shown different effects. For instance, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine has been reported to inhibit PAF-induced platelet aggregation.[8] This suggests a potential for these compounds to modulate thrombotic events.

Activities of Other Naturally Occurring Ether Lipids
  • Chimyl alcohol (1-O-hexadecyl-sn-glycerol) , the parent alcohol of the title compound, exhibits proinflammatory activity by enhancing immune cell proliferation and the activity of proinflammatory markers.[5][9] It also has protective effects against UVB-induced cellular damage.[10]

  • Batyl alcohol (1-O-octadecyl-sn-glycerol) has been described as an inflammatory agent.[11]

  • Selachyl alcohol (1-O-oleyl-sn-glycerol) acts as an orally active antihypertensive agent.[3][12]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[2]

Diacylglycerol Kinase (DGK) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of diacylglycerol to phosphatidic acid by DGK.

Protocol:

  • Enzyme Preparation: Prepare cytosolic extracts containing DGK from cultured cells (e.g., WEHI-3B cells).

  • Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, 1,2-dioleoyl-sn-glycerol (B52968) as the substrate, and [γ-³²P]ATP in an appropriate buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds (e.g., this compound) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl solution.

  • Separation and Quantification: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of [³²P]phosphatidic acid formed using autoradiography and densitometry.

  • Data Analysis: Calculate the IC50 value for DGK inhibition from the dose-response curve.[5]

Platelet Aggregation Assay

This assay measures the ability of a compound to induce or inhibit the aggregation of platelets.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood anticoagulated with sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.

  • Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar.

  • Compound/Agonist Addition: To test for inhibitory effects, pre-incubate the PRP with the test compound before adding a known platelet agonist (e.g., PAF, ADP, collagen). To test for direct effects, add the test compound to the PRP.

  • Light Transmittance Monitoring: Monitor the change in light transmittance through the PRP over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: Quantify the extent of aggregation as the maximum percentage change in light transmittance.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

cluster_Antiproliferative_Assay MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Ether Lipids A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the antiproliferative activity of ether lipids using the MTT assay.

cluster_DGK_Signaling Diacylglycerol Kinase Signaling Pathway PLC Phospholipase C PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate Proliferation Cell Proliferation PKC->Proliferation promotes PA Phosphatidic Acid DGK->PA produces EtherLipid 1-O-hexadecyl-2-O-methyl- sn-glycerol & derivatives EtherLipid->DGK inhibits cluster_Edelfosine_Pathway Edelfosine (ET-18-OCH3) Mechanism of Action Edelfosine Edelfosine Membrane Tumor Cell Membrane (selective uptake) Edelfosine->Membrane FasR Intracellular Fas/CD95 Death Receptor Membrane->FasR Caspase Caspase Cascade FasR->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

In Vitro Antitumor Efficacy of 1-O-hexadecyl-2-O-methyl-sn-glycerol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antitumor activity of two synthetic analogs of 1-O-hexadecyl-2-O-methyl-sn-glycerol: a N-acetylated derivative and an amino derivative. The data presented herein, derived from experimental studies, offers insights into their potential as anticancer agents. This document summarizes their cytotoxic effects on various cancer cell lines and elucidates the underlying mechanism of action, focusing on the induction of apoptosis via inhibition of the Akt signaling pathway.

Comparative Antitumor Activity

The in vitro cytotoxic and antiproliferative activities of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (designated as Analog 4) and its deacetylated amino counterpart, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (designated as Analog 5), were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the tables below.

Table 1: IC50 Values of this compound Analogs in Various Cancer Cell Lines[1][2][3]
Compound/AnalogMCF-7 (Breast)A549 (Lung)A427 (Lung)T84 (Colon)
Analog 4 (N-acetyl) 17 µM9 µM25 µM>30 µM
Analog 5 (Amino) 6.5 µM8.3 µM7.8 µM12.2 µM

IC50 values were determined after a 48-hour incubation period.

Table 2: Comparative IC50 Values in OVCAR-3 (Ovarian) Cancer Cell Line[1][2][3]
Compound/AnalogIC50 Value (µM)
Analog 4 (N-acetyl) 12 µM
Analog 5 (Amino) 4 µM
ET-18-OCH3 24 µM
Hexadecylphosphocholine >30 µM
Erucylphosphocholine >30 µM

IC50 values were determined under identical incubation conditions.

The data indicates that Analog 5, the amino derivative, generally exhibits greater potency across the tested cell lines compared to its N-acetylated counterpart, Analog 4. Notably, in the OVCAR-3 ovarian cancer cell line, Analog 5 demonstrated significantly higher activity than both Analog 4 and other established ether lipid-based antitumor agents.

Mechanism of Action: Inhibition of Akt Signaling and Induction of Apoptosis

Experimental evidence suggests a direct correlation between the cytotoxic activity of these ether lipid analogs and their ability to inhibit the phosphorylation of Akt, a key protein in a critical cell survival signaling pathway. By suppressing the PI3K/Akt pathway, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt (Inactive) Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Analog 1-O-hexadecyl-2-O-methyl -sn-glycerol Analog Analog->pAkt Inhibits Phosphorylation Analog->Apoptosis Induces

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocols

The following section details the generalized methodologies for the key experiments cited in the evaluation of these ether lipid analogs.

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V Staining Assay)
  • Cell Treatment: Cells are treated with the ether lipid analogs at concentrations around their IC50 values for a specified time.

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Akt Phosphorylation
  • Cell Lysis: Following treatment with the ether lipid analogs, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-Akt to total Akt.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Treat Cells with Analogs Cell_Culture->Treatment Compound_Prep Prepare Ether Lipid Analog Solutions Compound_Prep->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V Assay (Apoptosis) Treatment->AnnexinV Western Western Blot (Protein Expression) Treatment->Western IC50_Calc Calculate IC50 Values MTT->IC50_Calc Apoptosis_Quant Quantify Apoptosis AnnexinV->Apoptosis_Quant Protein_Quant Quantify Protein Phosphorylation Western->Protein_Quant Conclusion Comparative Analysis & Conclusion IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Protein_Quant->Conclusion

Experimental Workflow for In Vitro Antitumor Activity Assessment

A Comparative Analysis of the Cellular Effects of 1-O-hexadecyl-2-O-methyl-sn-glycerol and Palmitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of two distinct lipid molecules: the synthetic ether lipid analog, 1-O-hexadecyl-2-O-methyl-sn-glycerol, and the saturated fatty acid, palmitin (the triglyceride of palmitic acid). While both are lipids, their impact on cellular processes is markedly different, a crucial consideration for research and therapeutic development. This comparison is based on available experimental data, highlighting their differential effects on cell viability, proliferation, apoptosis, and underlying signaling pathways.

Executive Summary

FeatureThis compound & AnalogsPalmitin (and its metabolite, Palmitic Acid)
Primary Cellular Effect Antiproliferative and cytotoxic, primarily in cancer cells.Pro-inflammatory and pro-apoptotic in various cell types, often linked to metabolic stress.
Mechanism of Action Induces caspase-independent cell death via lysosomal membrane permeabilization.[1]Induces endoplasmic reticulum (ER) stress, oxidative stress, and activates inflammatory signaling pathways (e.g., TLR4/NF-κB).[2][3][4]
Effect on Cell Viability Decreases viability of various cancer cell lines with IC50 values in the low micromolar range.[5][6]Reduces viability in various cell types, often at higher micromolar to millimolar concentrations, inducing both apoptosis and necrosis.[7][8][9]
Apoptosis Induction Induces a form of programmed cell death that is independent of caspases.[1]Potent inducer of apoptosis through the mitochondrial pathway, involving caspase activation.[9][10][11]
Inflammatory Response Limited direct evidence of pro-inflammatory effects.Potent pro-inflammatory agent, stimulating the production of cytokines like IL-6 and TNF-α.[12][13]
Key Signaling Pathways Lysosomal-mediated cell death pathway.ER stress response (PERK, IRE1α), TLR4/MyD88/NF-κB pathway, JNK and p38 MAPK activation.[2][3][14][15][16]

Data Presentation: Quantitative Effects on Cell Viability and Proliferation

The following tables summarize the quantitative data on the cytotoxic and antiproliferative effects of this compound and its analogs, and palmitin (palmitic acid). It is crucial to note that the experimental conditions, including cell lines, concentrations, and exposure times, vary significantly between studies, making direct comparisons challenging.

Table 1: Antiproliferative Activity of this compound Analogs on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolA549 (Lung Carcinoma)9[5][6]
MCF-7 (Breast Adenocarcinoma)17[5][6]
A427 (Lung Carcinoma)25[5][6]
T84 (Colon Carcinoma)>30[5][6]
OVCAR-3 (Ovarian Adenocarcinoma)12[5][6]
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerolMCF-7 (Breast Adenocarcinoma)6.5[5]
A549 (Lung Carcinoma)12.2[5]
A427 (Lung Carcinoma)10.5[5]
T84 (Colon Carcinoma)8.0[5]
OVCAR-3 (Ovarian Adenocarcinoma)4[5]

Table 2: Cytotoxic and Pro-Apoptotic Effects of Palmitic Acid (the active metabolite of Palmitin)

Cell LineConcentrationExposure TimeEffectReference
ARPE-19 (Retinal Pigment Epithelial)200 µM48 hSignificant increase in apoptosis.[8][8]
H9c2 (Cardiomyoblasts)100-250 µM12 hDose-dependent increase in apoptosis and decrease in cell viability.[9][9]
AC16 (Cardiomyocytes)150-300 µM16 hSignificant increase in late apoptosis and necrosis.[10][10]
INS-1 (Pancreatic β-cells)Not specified48 hIncreased apoptosis, further enhanced by LXR agonist.[11][11]
HepG2 (Hepatocellular Carcinoma)≥ 300 µM24 hMarked increase in apoptosis and cytotoxicity.[7][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or palmitin and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis Detection: Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Culture and treat cells with the compounds of interest as described for the MTT assay.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them by centrifugation.[19]

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V binding buffer.[20]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[19] Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI) or DAPI to 100 µL of the cell suspension.[19][20][21]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways

The signaling pathways activated by this compound and palmitin are distinct, reflecting their different mechanisms of cellular impact.

This compound Induced Cell Death Pathway

This ether lipid analog induces a form of programmed cell death that bypasses the classical caspase-mediated apoptosis. The primary mechanism involves the permeabilization of lysosomal membranes.

G This compound Signaling EtherLipid This compound Lysosome Lysosome EtherLipid->Lysosome Accumulates in LMP Lysosomal Membrane Permeabilization Lysosome->LMP Induces Hydrolases Release of Lysosomal Hydrolases (e.g., Cathepsins) LMP->Hydrolases CellDeath Caspase-Independent Cell Death Hydrolases->CellDeath Initiates

Caption: Ether lipid-induced lysosomal cell death pathway.

Palmitin-Induced Pro-inflammatory and Pro-apoptotic Signaling

Palmitin, through its bioactive metabolite palmitic acid, activates multiple stress and inflammatory pathways, culminating in apoptosis and the release of inflammatory mediators.

G Palmitin-Induced Cellular Stress Pathways cluster_er Endoplasmic Reticulum Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis Palmitin Palmitin / Palmitic Acid ER_Stress ER Stress Palmitin->ER_Stress TLR4 TLR4 Activation Palmitin->TLR4 OxidativeStress Oxidative Stress (ROS Production) Palmitin->OxidativeStress PERK PERK Pathway ER_Stress->PERK IRE1a IRE1α Pathway ER_Stress->IRE1a JNK_p38 JNK/p38 MAPK Activation IRE1a->JNK_p38 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines OxidativeStress->JNK_p38 Mitochondria Mitochondrial Dysfunction JNK_p38->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Researcher's Guide to Purity Assessment of Synthetic 1-O-hexadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for assessing the purity of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a synthetic ether lipid with significant biological activity.

This document outlines and contrasts three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, detailed experimental protocols, and performance characteristics are presented to aid in the selection of the most appropriate technique for specific research needs.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity determination depends on various factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance aspects of HPLC, GC-MS, and NMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity.Separation based on volatility and mass-to-charge ratio.A quantitative technique based on the magnetic properties of atomic nuclei.
Sample Preparation Simple dissolution in an appropriate organic solvent.[1]Derivatization to a volatile species (e.g., acetate (B1210297) or trimethylsilyl (B98337) ether) is required.[2]Dissolution in a deuterated solvent.
Common Impurities Detected Non-volatile impurities, isomers, and degradation products.Volatile impurities and byproducts of the derivatization reaction.A wide range of impurities, including residual solvents and structurally similar compounds.
Limit of Detection (LOD) Low ng on column with Charged Aerosol Detection (CAD).[3][4]Sub-microgram per milliliter levels are achievable.[5]Generally higher than HPLC and GC-MS.[6]
Limit of Quantification (LOQ) 10-30 ng on column for similar lipids with CAD.[3]Sub-microgram per milliliter levels are achievable.[5]Higher than HPLC and GC-MS.[6]
Structural Information Limited to retention time and co-elution with standards.Provides mass spectra for identification of known and unknown compounds.Provides detailed structural information for the main component and any impurities.
Throughput High.Moderate, due to derivatization and longer run times.Low to moderate.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

Reversed-phase HPLC is a powerful technique for separating lipids based on their hydrophobicity.[1][7][8] Charged Aerosol Detection (CAD) is a universal detector suitable for non-volatile analytes like ether lipids, offering high sensitivity.[3][9]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Gradient back to 70% A, 30% B

    • 26-30 min: Re-equilibration at 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: 50°C

    • Gas Pressure: 35 psi

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic this compound.

  • Dissolve in 1 mL of a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v).

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile lipids like this compound, a derivatization step is necessary to increase their volatility.

Derivatization to Acetate Esters:

  • Dissolve approximately 1 mg of the sample in 100 µL of pyridine.

  • Add 100 µL of acetic anhydride.

  • Heat the mixture at 60°C for 30 minutes.

  • Evaporate the reagents under a stream of nitrogen.

  • Re-dissolve the residue in 1 mL of hexane (B92381) for GC-MS analysis.

GC-MS Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and is highly effective for identifying and quantifying impurities, including residual solvents.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Experiment: Standard ¹H NMR experiment.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and any impurities. The relative molar amounts can be calculated from the integral values, corrected for the number of protons giving rise to each signal.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~0.88 ppm (t): Terminal methyl group of the hexadecyl chain.

  • ~1.25 ppm (m): Methylene protons of the hexadecyl chain.

  • ~1.57 ppm (m): Methylene protons beta to the ether oxygen.

  • ~3.40-3.70 ppm (m): Protons on the glycerol (B35011) backbone and the methoxy (B1213986) group.

Signaling Pathway and Experimental Workflow

To provide context for the importance of purity, the following diagrams illustrate the involvement of diacylglycerol (a related lipid class) in the Protein Kinase C signaling pathway and a typical workflow for purity assessment.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis Sample Synthetic This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-CAD Dissolution->HPLC GCMS GC-MS (after derivatization) Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Assessment (%) HPLC->Purity GCMS->Purity Impurity Impurity Identification GCMS->Impurity NMR->Purity NMR->Impurity

Purity assessment workflow.

PKC_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Substrates PKC->Downstream Inhibitor 1-O-hexadecyl-2-O-methyl- sn-glycerol (Analog) Inhibitor->PKC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC Response Cellular Response Downstream->Response Extracellular Extracellular Signal Extracellular->Receptor

Simplified Protein Kinase C (PKC) signaling pathway.

Alternatives to this compound

A variety of compounds with similar biological activities, particularly as Protein Kinase C (PKC) inhibitors, are available for research purposes. The choice of an alternative may depend on the specific experimental context, such as desired potency, selectivity, and cell permeability.

Other Ether Lipids:

  • 1-O-Hexadecyl-2-O-acetyl-sn-glycerol: A structurally similar ether lipid that also acts as a diacylglycerol antagonist and PKC inhibitor.

  • Edelfosine (ET-18-OCH₃): A well-characterized alkyl-lysophospholipid with potent anti-cancer properties, known to interact with various signaling pathways.

Non-Lipid PKC Inhibitors:

  • Staurosporine: A potent, but non-selective, ATP-competitive inhibitor of many kinases, including PKC.

  • Bisindolylmaleimides (e.g., Enzastaurin, Ruboxistaurin): More selective ATP-competitive inhibitors of PKC isoforms.

  • Calphostin C: A selective inhibitor that interacts with the regulatory diacylglycerol-binding domain of PKC.

  • Resveratrol: A natural polyphenol with a wide range of biological activities, including the inhibition of PKC.

Conclusion

The purity of synthetic this compound is critical for its effective use in research and development. This guide provides a framework for selecting and implementing appropriate analytical methods for purity assessment. HPLC with CAD offers a robust and sensitive method for routine purity checks. GC-MS, although requiring derivatization, provides excellent sensitivity and structural information for impurity identification. NMR spectroscopy stands out for its ability to provide detailed structural elucidation and quantify a broad range of impurities without the need for reference standards for every component. By understanding the strengths and limitations of each technique, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.

References

Unveiling 1-O-hexadecyl-2-O-methyl-sn-glycerol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive lipids like 1-O-hexadecyl-2-O-methyl-sn-glycerol is paramount for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive cross-validation of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this ether lipid.

This compound, a structurally unique ether lipid, has garnered interest for its biological activities, including its role as a metabolite of the anti-cancer ether lipid 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its inhibitory effects on diacylglycerol kinase (DGK).[1] Accurate measurement of this compound in various biological matrices is crucial for pharmacokinetic studies, mechanism of action elucidation, and biomarker discovery. This guide presents a detailed comparison of GC-MS and LC-MS/MS methodologies, including experimental protocols, quantitative performance data, and the signaling pathway context of its target, DGK.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for structural elucidation. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but they differ in their sample preparation requirements and the information they provide.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection and fragmentation.
Derivatization Typically required to increase volatility and thermal stability. For 1-O-alkylglycerols, diacetate derivatization is common.Generally not required, allowing for the analysis of the native molecule.
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) Low picogram (pg) range on-column.Low to sub-nanogram per milliliter (ng/mL) range.
Limit of Quantification (LOQ) Picogram (pg) to nanogram (ng) range on-column.Nanogram per milliliter (ng/mL) range.
Precision (%RSD) Typically < 15%Typically < 15%
Accuracy (%Recovery) 85-115%85-115%
Throughput Moderate, due to longer run times and sample preparation.High, with rapid analysis times.
Strengths High chromatographic resolution, established libraries for spectral matching.High sensitivity and selectivity, applicable to a wide range of compounds without derivatization, provides structural information through fragmentation.
Limitations Requires derivatization which can introduce variability, not suitable for thermally labile compounds.Potential for matrix effects, requires specialized instrumentation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the methodology for the analysis of 1-O-alkyl-glycerols after diacetate derivatization.

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).

  • Derivatization:

    • Evaporate the lipid extract to dryness under a stream of nitrogen.

    • Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the reagents under nitrogen.

    • Re-dissolve the derivatized sample in hexane (B92381) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp 1: 10°C/min to 250°C, hold for 5 min.

    • Ramp 2: 5°C/min to 300°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol represents a generalized approach for the quantitative analysis of ether lipids in biological matrices.

1. Sample Preparation:

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion transitions for this compound would need to be optimized.

Visualizing the Workflow and Signaling Pathway

To better illustrate the analytical processes and the biological context of this compound, the following diagrams were generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Diacetate Derivatization (Acetic Anhydride, Pyridine) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis MS->Data

Caption: Workflow for the analysis of this compound by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Protein Precipitation & Lipid Extraction (Methanol) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Quantification & Confirmation) LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for the analysis of this compound by LC-MS/MS.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLC PLC PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis DGK Diacylglycerol Kinase α (DGKα) DAG->DGK Ras Ras DAG->Ras Activation PA Phosphatidic Acid (PA) DGK->PA Phosphorylation mTORC1 mTORC1 PA->mTORC1 Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation mTORC1->Proliferation Analyte This compound Analyte->DGK Inhibition

Caption: Inhibition of Diacylglycerol Kinase α (DGKα) signaling by this compound.

Signaling Pathway Context

This compound has been identified as an inhibitor of diacylglycerol kinase (DGK), with a notable effect on the alpha isoform (DGKα).[1] DGKs are crucial enzymes that regulate the cellular levels of two important second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). By phosphorylating DAG to form PA, DGKs terminate DAG-mediated signaling and initiate PA-dependent pathways.

In many cancer cells, DGKα is overexpressed and contributes to tumor progression.[2] The inhibition of DGKα by compounds like this compound leads to an accumulation of DAG and a reduction in PA levels. This shift in the DAG/PA balance has significant downstream consequences. Increased DAG levels can lead to the sustained activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is a key pathway promoting cell proliferation and survival.[3] Conversely, the reduction in PA can lead to the decreased activation of pathways that are dependent on this lipid messenger, such as the mTOR signaling pathway, which is also critical for cell growth and proliferation.[2] Therefore, the inhibition of DGKα by this compound represents a potential therapeutic strategy to modulate these critical cancer-related signaling pathways.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound. The choice between the two will depend on the specific research question and available instrumentation. GC-MS, with its high resolving power, is an excellent choice for targeted analysis, especially when dealing with complex matrices where chromatographic separation is critical. LC-MS/MS offers the advantage of high-throughput analysis without the need for derivatization, making it well-suited for large-scale lipidomics studies and for obtaining detailed structural information. The provided protocols and performance data serve as a valuable resource for researchers to establish and validate their own analytical methods for this important bioactive lipid. Understanding the signaling context of its molecular target, DGKα, further underscores the importance of accurate quantification in elucidating its role in health and disease.

References

Synergistic Antitumor Effects of Ether Lipids in Combination with Conventional Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of ether lipids, a class of compounds that includes 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG), when used in combination with traditional chemotherapy agents. While specific quantitative data on the synergistic interactions of HMG is limited in publicly available literature, this guide draws upon studies of structurally and functionally similar ether phospholipids (B1166683) to provide a valuable comparative overview. The data presented herein highlights the potential of these combination therapies to enhance anticancer efficacy.

I. Comparative Efficacy of Ether Lipid and Chemotherapy Combinations

The combination of ether lipids with DNA-interactive chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922) has shown promise in overcoming drug resistance and enhancing cytotoxicity in various cancer cell lines. The following tables summarize the available data on the individual and combined effects of these compounds.

Table 1: Single-Agent Cytotoxicity of Ether Phospholipids and Chemotherapeutic Agents

Compound/DrugCell LineCancer TypeIC50 (µM)
ET-18-OCH3 (Edelfosine)A427Lung CarcinomaData not available in abstract
HT29Colon AdenocarcinomaData not available in abstract
BM 41.440 (Ilmofosine)A427Lung CarcinomaData not available in abstract
HT29Colon AdenocarcinomaData not available in abstract
CisplatinA427Lung CarcinomaData not available in abstract
HT29Colon AdenocarcinomaData not available in abstract
Doxorubicin (ADM)A427Lung CarcinomaData not available in abstract
HT29Colon AdenocarcinomaData not available in abstract

Note: Specific IC50 values from the key study by Principe et al. (1992) are not available in the accessible abstract. The study indicated that these values were determined and used for isobologram analysis.

Table 2: Observed Synergistic and Additive Interactions of Ether Phospholipids with Chemotherapeutic Agents

Ether PhospholipidCombination DrugCell LineCancer TypeObserved Interaction
ET-18-OCH3 (Edelfosine)CisplatinA427Lung CarcinomaSynergistic[1]
DoxorubicinA427Lung CarcinomaSynergistic[1]
CisplatinHT29Colon AdenocarcinomaSynergistic[1]
DoxorubicinHT29Colon AdenocarcinomaSynergistic[1]
BM 41.440 (Ilmofosine)CisplatinA427Lung CarcinomaSynergistic[1]
DoxorubicinA427Lung CarcinomaSynergistic[1]
CisplatinHT29Colon AdenocarcinomaSynergistic[1]
DoxorubicinHT29Colon AdenocarcinomaSynergistic[1]
Perifosine (B1684339)CisplatinOvarian Cancer Cell LinesOvarian CancerPotentiated growth arrest[2]
CisplatinBGC-823Gastric CancerEnhanced sensitivity, inhibited proliferation, promoted apoptosis[3]

II. Experimental Protocols

The following are detailed methodologies for key experiments utilized in assessing the synergistic effects of drug combinations.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the ether lipid, the chemotherapeutic agent, and their combination for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined from the dose-response curves.

B. Analysis of Drug Interaction (Isobologram Analysis)

Isobologram analysis is a widely used method to evaluate the nature of the interaction between two drugs.

Protocol:

  • Determine IC50 Values: Obtain the IC50 values for each drug individually from the cell viability assays.

  • Construct the Isobologram: Plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Test Drug Combinations: Perform cell viability assays with combinations of the two drugs at a fixed ratio (e.g., based on the ratio of their IC50 values).

  • Determine the Combination IC50: From the dose-response curve of the drug combination, determine the concentration of the combination that produces a 50% inhibitory effect (the IC50,mix).

  • Plot the Combination Point: Plot the concentrations of Drug A and Drug B from the IC50,mix on the isobologram.

  • Interpret the Results:

    • If the point falls on the line of additivity, the interaction is additive .

    • If the point falls below the line of additivity, the interaction is synergistic .

    • If the point falls above the line of additivity, the interaction is antagonistic .

  • Calculate the Combination Index (CI): For a more quantitative analysis, the Combination Index can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

III. Signaling Pathways and Mechanisms of Synergy

The synergistic effect of ether lipids and conventional chemotherapeutics is believed to stem from their distinct but complementary mechanisms of action. Ether lipids primarily target cell membranes and key signaling pathways, while drugs like cisplatin and doxorubicin induce DNA damage.

A. Proposed Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by ether lipids and DNA-damaging agents, and a conceptual workflow for identifying synergistic interactions.

G cluster_0 Ether Lipid Action Ether Lipid Ether Lipid Membrane Rafts Membrane Rafts Ether Lipid->Membrane Rafts Accumulates in PI3K/Akt Pathway PI3K/Akt Pathway Membrane Rafts->PI3K/Akt Pathway Inhibits Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Promotes

Caption: Ether Lipid Signaling Pathway.

G cluster_1 Cisplatin/Doxorubicin Action Cisplatin/Doxorubicin Cisplatin/Doxorubicin DNA DNA Cisplatin/Doxorubicin->DNA Intercalates/Crosslinks DNA Damage DNA Damage DNA->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: DNA Damage Pathway.

G cluster_2 Synergy Evaluation Workflow Cell Culture Cell Culture Single Drug Treatment Single Drug Treatment Cell Culture->Single Drug Treatment Combination Treatment Combination Treatment Cell Culture->Combination Treatment MTT Assay MTT Assay Single Drug Treatment->MTT Assay Combination Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Isobologram Analysis Isobologram Analysis IC50 Determination->Isobologram Analysis Synergy/Additive/Antagonism Synergy/Additive/Antagonism Isobologram Analysis->Synergy/Additive/Antagonism

Caption: Experimental Workflow for Synergy.

B. Mechanisms of Synergistic Interaction

The synergistic effect observed between ether lipids and DNA-damaging agents can be attributed to several potential mechanisms:

  • Inhibition of Pro-Survival Signaling: Ether lipids, such as perifosine, are known to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation. By downregulating this pathway, ether lipids can lower the threshold for apoptosis induction by DNA-damaging agents.

  • Enhanced Drug Uptake: By altering the composition and fluidity of the cell membrane, ether lipids may facilitate the intracellular accumulation of chemotherapeutic drugs, leading to increased DNA damage.

  • Induction of Apoptosis through Multiple Pathways: The combination of membrane-disrupting effects and PI3K/Akt inhibition by ether lipids, coupled with the DNA damage-induced apoptosis from cisplatin or doxorubicin, can trigger a more robust and sustained apoptotic response in cancer cells.

IV. Conclusion

The available evidence strongly suggests that combining ether lipids with conventional chemotherapeutic agents like cisplatin and doxorubicin can lead to synergistic or additive anticancer effects. This approach holds the potential to enhance treatment efficacy, reduce required drug dosages, and potentially overcome mechanisms of drug resistance. Further research, particularly focusing on specific ether lipids like this compound (HMG), is warranted to fully elucidate the quantitative aspects of these synergistic interactions and to translate these promising preclinical findings into clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future studies in this important area of cancer drug development.

References

Safety Operating Guide

Navigating the Disposal of 1-O-hexadecyl-2-O-methyl-sn-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and procedural steps for the proper disposal of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a synthetic diacylglycerol. Due to the limited availability of specific disposal data for this compound, a precautionary approach is strongly advised, treating it as a potentially hazardous chemical, consistent with guidelines for ethers and other laboratory reagents.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. An SDS from one supplier indicates a lack of specific data on hazards and disposal[1]. In such cases, the compound should be handled as a potentially hazardous substance. General safe handling procedures include wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area[1].

Step-by-Step Disposal Protocol

Given the absence of explicit disposal directives, the following protocol is based on best practices for the disposal of laboratory chemicals and ethers. Ethers, as a chemical class, can form explosive peroxides over time, a risk that must be managed carefully.

  • Do Not Dispose Down the Drain or in Regular Trash: Without clear data confirming its non-hazardous nature, this compound should not be disposed of down the sanitary sewer or in the regular trash. General guidelines for laboratory waste emphasize that chemicals with unknown hazards must be treated as hazardous waste. Discharging into waterways is also to be avoided.

  • Segregate as Hazardous Waste: Treat all waste containing this compound as hazardous chemical waste. This includes pure unused product, solutions, and contaminated materials such as pipette tips and empty containers.

  • Use Appropriate Waste Containers:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Solid waste, such as contaminated gloves or absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.

  • Decontamination of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of as non-hazardous waste, pending institutional policies.

Summary of Key Disposal Information

ParameterGuidelineSource
Disposal Method Treat as hazardous chemical waste. Do not dispose down the drain or in regular trash.Precautionary principle, general lab safety
Waste Segregation Segregate from non-hazardous waste.General lab safety
Container Labeling Clearly label with "Hazardous Waste" and the full chemical name.General lab safety
Professional Disposal Arrange for pickup by institutional EHS or a licensed contractor.General lab safety
Empty Containers Triple-rinse with a suitable solvent, collect rinsate as hazardous waste.General lab safety

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal check_sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->check_sds sds_available Specific disposal instructions available? check_sds->sds_available follow_sds Follow SDS instructions sds_available->follow_sds Yes no_sds_info No specific instructions in SDS or SDS unavailable sds_available->no_sds_info No end End: Proper Disposal Complete follow_sds->end treat_as_hazardous Treat as Hazardous Waste (Precautionary Principle) no_sds_info->treat_as_hazardous segregate_waste Segregate liquid and solid waste into separate, labeled hazardous waste containers treat_as_hazardous->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup segregate_waste->contact_ehs decontaminate Decontaminate empty containers (triple-rinse, collect rinsate as hazardous waste) contact_ehs->decontaminate decontaminate->end

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-O-hexadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-O-hexadecyl-2-O-methyl-sn-glycerol (CAS 120964-49-0). The following procedures ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1] The recommended PPE includes:

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection - Gloves: Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]- Clothing: Wear impervious clothing, such as a lab coat, to protect skin. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For operations where dust or aerosols may be generated, use a NIOSH-approved respirator. Ensure adequate ventilation.[1]

Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[1] Always wash hands thoroughly after handling.[1]

Operational and Disposal Plans

Proper operational procedures and disposal plans are critical for maintaining a safe laboratory environment.

Handling and Storage
  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Provide appropriate exhaust ventilation at places where dust is formed.[1]

    • Do not eat, drink, or smoke in areas where the chemical is handled.

    • Obtain special instructions before use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1]

    • Keep the container tightly closed.[1]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate Personnel: Evacuate personnel to safe areas.[1]

  • Ventilate the Area: Ensure adequate ventilation.

  • Use Personal Protective Equipment: Wear the appropriate PPE as outlined above.[1]

  • Containment and Cleaning:

    • Avoid breathing vapors, mist, or gas.[1]

    • Sweep up and shovel the spilled material.[1]

    • Pick up and arrange for disposal without creating dust.[1]

    • Keep in suitable, closed containers for disposal.[1]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Keep in suitable, closed containers for disposal.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol (Spill) A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure Chemical C->D Proceed to Handling E Perform Experiment D->E F Store Unused Chemical E->F J Evacuate Area E->J Spill Occurs G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Contaminated PPE G->H I Dispose of Chemical Waste H->I K Wear appropriate PPE J->K L Contain and Clean Spill K->L M Dispose of Spill Waste L->M

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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